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  • Product: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde
  • CAS: 1083369-06-5

Core Science & Biosynthesis

Foundational

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde CAS 1083369-06-5 properties

Technical Monograph: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde CAS Registry Number: 1083369-06-5 IUPAC Name: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde Synonyms: 2-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde; 5-Form...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde

CAS Registry Number: 1083369-06-5 IUPAC Name: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde Synonyms: 2-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde; 5-Formyl-2-(2-tetrahydrofuranyl)thiazole.

Executive Summary

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a high-value heterocyclic building block characterized by a thiazole core substituted with a chiral tetrahydrofuran (oxolane) ring at the C2 position and a reactive formyl group at the C5 position. This specific scaffold serves as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infectives. The oxolane ring improves aqueous solubility and metabolic stability compared to planar aromatic substituents, while the aldehyde function allows for versatile downstream diversification via reductive amination, Knoevenagel condensation, or oxidation.

This guide synthesizes process chemistry data, stability profiles, and synthetic protocols to support researchers utilizing this intermediate in drug discovery campaigns.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models standard for this structural class.

PropertyValue / DescriptionNote
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Appearance Pale yellow to orange oil or low-melting solidTends to darken upon oxidation.
Boiling Point 335.0 ± 22.0 °C (Predicted)At 760 mmHg.
Density 1.3 ± 0.1 g/cm³ (Predicted)
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; soluble in organic solvents.
pKa ~2.5 (Thiazole nitrogen)Weakly basic.
Chirality 1 Chiral Center (C2 of Oxolane)Commercially available as racemate or enantiopure (R/S).
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Aldehyde is susceptible to air oxidation.

Synthetic Routes & Process Chemistry

The synthesis of CAS 1083369-06-5 generally follows two distinct strategies: Direct Formylation (Process Route) and Cyclization (De Novo Route).

Method A: Lithiation-Formylation (Preferred Process Route)

This method is preferred for scale-up due to high atom economy and the availability of the 2-substituted thiazole precursor.

Mechanism:

  • Precursor Synthesis: 2-(Tetrahydrofuran-2-yl)thiazole is generated via the reaction of tetrahydrofuran-2-carbothioamide with chloroacetaldehyde.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures selectively deprotonates the C5 position of the thiazole ring.

  • Formylation: The lithiated species intercepts an electrophile (DMF or Ethyl Formate) to yield the aldehyde.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 2-(tetrahydrofuran-2-yl)thiazole (1.0 eq) and anhydrous THF (10 V). Cool to -78°C.[1]

  • Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Maintain internal temperature < -70°C. Stir for 1 hour. Note: The solution typically turns deep red/orange, indicating the formation of the thienyl-lithium species.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1][2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Hantzsch Thiazole Synthesis (De Novo Construction)

Useful when the 2-substituted thiazole precursor is unavailable.

Protocol:

  • React Tetrahydrofuran-2-carbothioamide with 2-bromomalonaldehyde (or a surrogate like 2-bromo-3-ethoxyacrolein).

  • Reflux in Ethanol/DMF.

  • The mechanism involves S-alkylation followed by cyclodehydration.

Visualization: Synthetic Workflows

The following diagram illustrates the retrosynthetic logic and the forward process flow for generating CAS 1083369-06-5.

SynthesisPathways Start1 Tetrahydrofuran-2-carbonitrile Thioamide Tetrahydrofuran-2- carbothioamide Start1->Thioamide Precursor 2-(Tetrahydrofuran-2-yl)thiazole Thioamide->Precursor Lithiation Intermediate: 5-Lithio-thiazole species Precursor->Lithiation Deprotonation Target TARGET: 2-(Oxolan-2-yl)-1,3- thiazole-5-carbaldehyde Lithiation->Target Formylation Reagent1 H2S / Et3N (Thiolysis) Reagent2 Chloroacetaldehyde (Hantzsch Cyclization) Reagent3 1. n-BuLi, -78°C (THF) 2. DMF or Ethyl Formate

Figure 1: Step-wise synthesis via Thioamide Hantzsch cyclization followed by C5-selective Lithiation-Formylation.

Reactivity & Handling Guide

Aldehyde Reactivity (C5 Position)

The C5-aldehyde is the primary handle for diversification.

  • Reductive Amination: Reacts rapidly with primary/secondary amines in the presence of STAB (Sodium Triacetoxyborohydride) to form aminomethyl derivatives. This is the most common transformation for generating kinase inhibitor libraries [1].

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using Pinnick oxidation (NaClO₂, NaH₂PO₄) if the acid functionality is required for amide coupling.

  • Olefinations: Undergoes Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain.

Chiral Center Stability (C2 of Oxolane)
  • Epimerization Risk: The proton at the C2 position of the oxolane ring is benzylic-like (adjacent to the thiazole pi-system). While generally stable, exposure to strong bases (e.g., LDA, excess n-BuLi) at elevated temperatures (> -40°C) can lead to racemization.

  • Recommendation: Always perform lithiation strictly at -78°C and quench immediately upon completion to preserve stereochemical integrity if using chiral starting materials.

Quality Control & Analytical Standards

To ensure the integrity of the building block before use in downstream synthesis, the following analytical criteria should be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~9.95–10.0 ppm.

    • Thiazole C4-H: Singlet at ~8.3–8.5 ppm (Deshielded by the aldehyde).

    • Oxolane C2-H: Triplet/Multiplet at ~5.2 ppm (Diagnostic for the connection point).

    • Oxolane Backbone: Multiplets in the 1.9–2.5 ppm and 3.9–4.1 ppm range.

  • HPLC Purity: >97% (UV detection at 254 nm).

  • Impurity Profile: Monitor for 2-bromothiazole (if used as starting material) or des-formyl precursor (incomplete conversion).

Safety & Toxicology

  • Hazards: As with many thiazole aldehydes, treat as a potential skin sensitizer and respiratory irritant.

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety glasses.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases. Store under inert gas to prevent oxidation to the carboxylic acid.

References

  • National Institutes of Health (NIH). (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs. PMC. Retrieved from [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

Sources

Exploratory

2-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde chemical structure

An In-Depth Technical Guide to 2-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery Abstract This technical guide provides a comprehensive analysis of 2-(tetrahydrofuran-2-yl)th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde, a heterocyclic compound positioned at the intersection of privileged structural motifs in medicinal chemistry. The molecule integrates the biologically active thiazole ring, the property-modulating tetrahydrofuran (THF) moiety, and a chemically versatile carbaldehyde functional group. This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the compound's structural features, predicted physicochemical and spectroscopic properties, and a proposed, robust synthetic pathway. Furthermore, it explores the strategic applications of this scaffold in drug discovery, highlighting its potential as a key building block for generating diverse chemical libraries aimed at a range of therapeutic targets. The guide emphasizes the causal reasoning behind experimental design and synthetic choices, grounding its claims in authoritative scientific literature.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of drug discovery, the strategic combination of validated pharmacophores and structural motifs is a cornerstone of rational drug design. 2-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde emerges as a compound of significant interest by uniting three such elements, each contributing distinct and valuable characteristics.

The Thiazole Moiety: A Foundation of Bioactivity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a fundamental scaffold in a multitude of FDA-approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into compounds with a vast spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[2][3] The thiazole nucleus is not merely a passive linker but an active contributor to a molecule's pharmacological profile, making it a high-value starting point for novel drug candidates.[4][5]

The Tetrahydrofuran Ring: Modulating Physicochemical Properties

Tetrahydrofuran (THF), a saturated five-membered cyclic ether, is frequently employed in medicinal chemistry to fine-tune the physicochemical properties of a lead compound.[6] Unlike its aromatic counterpart, furan, the flexible, non-planar structure of THF can improve aqueous solubility, introduce a hydrogen bond acceptor (the ether oxygen), and alter the molecule's three-dimensional conformation to enhance binding affinity with a biological target. Its inclusion can also influence metabolic stability and pharmacokinetic profiles. The synthesis of substituted tetrahydrofurans is well-established, allowing for controlled introduction of this valuable moiety.[7][8]

The Aldehyde Functional Handle: A Gateway to Chemical Diversity

The carbaldehyde group at the C5 position of the thiazole ring is a key synthetic handle. The electron-deficient nature of the C5 position in the thiazole ring makes it susceptible to electrophilic substitution, providing a reliable position for functionalization. An aldehyde is an exceptionally versatile functional group, readily participating in a wide array of chemical transformations. These include reductive amination to form amines, condensation reactions to yield Schiff bases and hydrazones, and Wittig-type reactions to generate alkenes.[9] This reactivity allows for the rapid and efficient construction of large, diverse libraries of derivative compounds from a single core structure, a critical strategy in modern high-throughput screening campaigns.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde combines the planar, aromatic thiazole ring with a saturated, non-planar tetrahydrofuran ring. A critical structural feature is the presence of a stereocenter at the C2 position of the THF ring, meaning the compound exists as a pair of enantiomers: (R)- and (S)-2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₉NO₂SProvides the elemental composition.
Molecular Weight 183.23 g/mol Falls within the range for "rule of five" compliance, favoring good absorption and distribution.
XLogP3 ~1.3 - 1.6Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive hydrophobicity.
Hydrogen Bond Donors 0The absence of donor groups can influence membrane permeability and binding interactions.
Hydrogen Bond Acceptors 3 (N, O-THF, O-Aldehyde)Multiple acceptors allow for hydrogen bonding with biological targets, contributing to binding affinity.
Rotatable Bonds 2A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding entropy.

Note: Predictions are generated using computational algorithms and provide estimated values.

Spectroscopic Characterization: A Predictive Analysis

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Notes
Aldehyde (CHO)9.9 - 10.1Singlet (s)182 - 185The aldehyde proton is characteristically deshielded and appears far downfield.[10]
Thiazole C4-H8.2 - 8.4Singlet (s)145 - 148The proton on the thiazole ring adjacent to the aldehyde.
THF C2'-H5.3 - 5.5Multiplet (m)78 - 82The proton at the stereocenter, coupled to protons on C3' and C5' of the THF ring.[11]
THF C5'-H₂3.9 - 4.2Multiplet (m)68 - 72The two diastereotopic protons on the carbon adjacent to the THF oxygen.[11]
THF C3'-H₂2.0 - 2.4Multiplet (m)28 - 32Protons on the THF ring.
THF C4'-H₂1.9 - 2.2Multiplet (m)25 - 29Protons on the THF ring.
Thiazole C2--170 - 175Quaternary carbon attached to the THF ring.
Thiazole C5--140 - 143Quaternary carbon attached to the aldehyde group.
Table 3: Predicted Infrared (IR) and Mass Spectrometry Data
Spectroscopy Expected Value Vibration / Fragment
IR (cm⁻¹) 1680 - 1700C=O stretch (aldehyde), strong intensity.[12]
IR (cm⁻¹) 1500 - 1550C=N stretch (thiazole ring).
IR (cm⁻¹) 1050 - 1100C-O-C stretch (THF ether), strong intensity.
Mass Spec (EI) m/z = 183Molecular Ion [M]⁺
Mass Spec (EI) m/z = 112Fragment corresponding to the thiazole-5-carbaldehyde moiety.
Mass Spec (EI) m/z = 71Fragment corresponding to the tetrahydrofuran-2-yl cation.

Proposed Synthesis Protocol

A robust and modular synthesis is critical for the exploration of a new chemical scaffold. The following protocol describes a proposed two-step synthesis based on a modern palladium-catalyzed cross-coupling reaction, which offers high yields and functional group tolerance.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This approach involves coupling a commercially available or readily synthesized boronic acid derivative of tetrahydrofuran with a halogenated thiazole-5-carbaldehyde.

G reagent reagent intermediate intermediate product product catalyst catalyst condition condition A 2-Bromothiazole-5-carbaldehyde E Reaction Mixture A->E Reactant 1 B Tetrahydrofuran-2-ylboronic acid pinacol ester B->E Reactant 2 C Pd(dppf)Cl₂ (Catalyst) K₂CO₃ (Base) C->E Catalyst System D Toluene/H₂O (Solvent) 90 °C, 12h D->E Conditions F Workup & Purification (Extraction, Chromatography) E->F Crude Product G 2-(Tetrahydrofuran-2-yl)thiazole- 5-carbaldehyde F->G Isolated Product

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiazole-5-carbaldehyde (1.0 eq), tetrahydrofuran-2-ylboronic acid pinacol ester (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Causality: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. K₂CO₃ is the base required for the transmetalation step of the catalytic cycle. Pd(dppf)Cl₂ is a robust catalyst suitable for coupling with heterocyclic halides.

  • Solvent Addition: Add a degassed 3:1 mixture of Toluene and Water to the flask.

    • Causality: The biphasic solvent system is standard for Suzuki couplings, facilitating the dissolution of both the organic reactants and the inorganic base.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde.

    • Self-Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 3 (¹H NMR, ¹³C NMR, IR, and MS).

Applications in Drug Discovery and Development

The true value of 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde lies in its potential as a foundational building block for creating novel and diverse molecular entities with therapeutic potential.

Strategy for Library Synthesis

The aldehyde functionality serves as a versatile anchor point for parallel synthesis to rapidly generate a library of derivatives. This allows for a broad exploration of the structure-activity relationship (SAR) around the core scaffold. Key derivatization strategies include:

  • Reductive Amination: Reaction with a diverse set of primary and secondary amines followed by reduction (e.g., with NaBH(OAc)₃) yields a library of secondary and tertiary amines.

  • Wittig Reaction: Reaction with various phosphorus ylides can introduce a wide range of substituted alkene moieties.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones by reacting with corresponding amines, hydroxylamines, and hydrazines. These products are often evaluated directly for bioactivity or used as intermediates for further cyclization reactions.[9]

Potential Therapeutic Targets

Given the extensive pharmacology of the thiazole nucleus, derivatives of this scaffold could be directed toward numerous disease areas.[1][2] The specific substitutions made from the aldehyde handle will ultimately determine the therapeutic target. Potential areas for screening include:

  • Oncology: Many thiazole-containing compounds exhibit anticancer properties by targeting various kinases or inducing apoptosis.[4]

  • Infectious Diseases: The thiazole ring is a known pharmacophore in antibacterial and antifungal agents.[3][13]

  • Inflammatory Diseases: Thiazole derivatives have been investigated as inhibitors of inflammatory enzymes and pathways.

G start_node 2-(THF-2-yl)thiazole- 5-carbaldehyde Scaffold process_node process_node library_node Diverse Chemical Library (>1000 Compounds) assay_node assay_node outcome_node outcome_node start start proc1 Parallel Synthesis (e.g., Reductive Amination) start->proc1 lib lib proc1->lib assay High-Throughput Screening (e.g., Kinase Panel, Antimicrobial Assay) lib->assay hit Hit Identification assay->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing the target scaffold.

Conclusion and Future Outlook

2-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde represents a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. By combining the proven bioactivity of the thiazole ring, the favorable physicochemical influence of the tetrahydrofuran moiety, and the synthetic versatility of the carbaldehyde group, this compound serves as an ideal starting point for the development of novel therapeutic agents. The proposed synthetic route offers a reliable and scalable method for its production, enabling its use in library synthesis and hit-to-lead optimization campaigns. Future research should focus on the synthesis of its enantiomerically pure forms to investigate stereospecific interactions with biological targets, further unlocking the therapeutic potential of this promising molecular architecture.

References

  • Borcea, A. M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

  • Hussein, W., & Zitouni, G. T. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 52-55. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • García-Tojal, J., et al. (1999). Synthesis and spectroscopic properties of copper(II) complexes derived from furfural 2-carbaldehyde thiosemicarbazone. Structure and biological activity of [Cu(C6H6N3S2)2]. Journal of Inorganic Biochemistry, 75(1), 45–54.
  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3931. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2-furancarboxaldehyde. Retrieved from [Link]

  • Al-wsabli, M. N. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1506. Retrieved from [Link]

  • Resch, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1661. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Resch, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Generic Vendor. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde: A Versatile Building Block. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved from [Link]

Sources

Foundational

Strategic Handling and Safety Protocol: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Executive Summary & Chemical Identity 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (CAS: 1083369-06-5) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and nucleoside analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (CAS: 1083369-06-5) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and nucleoside analogs. Its structure combines a reactive electrophilic aldehyde at the C5 position of a thiazole ring with a saturated oxygen heterocycle (tetrahydrofuran/oxolane) at the C2 position.

This guide moves beyond standard GHS codes to explain the mechanistic basis of its hazards. The molecule presents a "dual-threat" stability profile: the aldehyde is prone to aerobic oxidation to the carboxylic acid, while the oxolane ring carries a latent risk of peroxide formation upon prolonged exposure to air.

Physicochemical Profile
PropertyData / EstimateContext for Researchers
CAS Number 1083369-06-5Primary identifier for procurement.
Molecular Formula C₈H₉NO₂SMW: 183.23 g/mol .
Appearance Pale yellow to brown solid/oilColor deepens upon oxidation.
Solubility DMSO, DCM, MethanolPoor water solubility; lipophilic scaffold.
Reactivity Class Heterocyclic AldehydeAir-sensitive; weak peroxide former.
Storage 2–8°C (Short term), -20°C (Long term)Strictly under Inert Atmosphere (Argon/N₂).

Hazard Identification & Toxicology Logic (E-E-A-T)

Standard SDSs often list generic hazards. As a researcher, you must understand the causality to mitigate risk effectively.

The "Why" Behind the Hazards

The toxicity and reactivity of this compound are dictated by its two primary functional groups.

  • The C5-Formyl Group (Aldehyde):

    • Sensitization & Irritation: Aldehydes are electrophiles that can form Schiff bases with amine residues on proteins (lysine). This haptenization drives the skin (H315) and eye (H319) irritation and potential respiratory sensitization (H335).

    • Aerobic Instability: The C5 position of thiazole is electron-rich relative to C2, but the aldehyde hydrogen is still susceptible to radical abstraction by atmospheric oxygen, leading to autoxidation into 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. This impurity can quench basic catalysts in subsequent reactions.

  • The Oxolane (Tetrahydrofuran) Ring:

    • Peroxidation Risk: The C-H bond adjacent to the ether oxygen in the oxolane ring is activated. Over time, particularly in the presence of light and air, this can form hydroperoxides.[1] While less volatile than neat THF, the risk remains in concentrated residues.

Visualizing the Risk Logic

The following diagram maps the structural features to their specific safety protocols.

RiskLogic Molecule 2-(Oxolan-2-yl)- 1,3-thiazole-5-carbaldehyde Aldehyde C5-Aldehyde Group Molecule->Aldehyde Oxolane C2-Oxolane Ring (Ether) Molecule->Oxolane SchiffBase Schiff Base Formation (Protein Binding) Aldehyde->SchiffBase Autoxidation Radical Autoxidation Aldehyde->Autoxidation Peroxidation Peroxide Formation (Alpha-C-H) Oxolane->Peroxidation Irritation H315/H319/H335 Irritation SchiffBase->Irritation Impurity Carboxylic Acid Impurity Autoxidation->Impurity Explosion Explosion Risk (Distillation) Peroxidation->Explosion

Caption: Structural dissection of hazards showing the pathway from functional group to specific safety risk.

Storage & Handling Protocols

Core Directive: Treat as an Air-Sensitive, Cold-Chain Reagent.

Receipt and Initial Storage

Upon receipt from a vendor (e.g., BLDpharm, Chem-Impex), the compound is often packaged under argon.

  • Inspect: Check for white/yellow precipitates (indicative of acid formation) or crusting.

  • Seal: Do not store in the original septum vial after multiple punctures. Transfer to a screw-cap vial with a Teflon liner if the septum is compromised.

  • Atmosphere: Flush the headspace with dry Nitrogen or Argon before returning to cold storage.

The "Argon Blanket" Protocol

Why? To prevent the formation of the carboxylic acid impurity which will lower yields in reductive aminations or Wittig reactions.

  • Equip: Use a balloon of inert gas or a manifold line.

  • Dispense: Never pour the solid/oil. Use a clean, oven-dried spatula or syringe (if liquid).

  • Purge: Immediately purge the container headspace for 30 seconds after use.

  • Seal: Parafilm is insufficient for long-term storage (-20°C). Use electrical tape or a secondary containment jar with desiccant.

Experimental Safety: Reaction Setup

The most common application of this intermediate is Reductive Amination or Knoevenagel Condensation .

Protocol: Safe Reductive Amination (Example)

Context: Reacting the aldehyde with a primary amine using Sodium Triacetoxyborohydride (STAB).

Step-by-Step Methodology:

  • Solvent Choice: Use anhydrous DCE (Dichloroethane) or DCM. Avoid THF if possible to minimize cumulative peroxide risks, unless freshly distilled.

  • Stoichiometry: Use 1.0 eq of Aldehyde and 1.1 eq of Amine.

    • Safety Note: If the aldehyde has oxidized, the resulting acid will consume the hydride reagent, evolving Hydrogen gas (H₂). Ventilation is mandatory.

  • Addition: Add the reducing agent (STAB) at 0°C.

    • Exotherm Control: The reaction is mildly exothermic.

  • Quenching (Critical):

    • Quench with saturated aqueous NaHCO₃.

    • Warning: If acid impurity was present, CO₂ evolution will be vigorous. Add quench dropwise.

Reaction Workflow Diagram

ReactionSafety Start Start Action Action Check Check Hazard Hazard Input Start: Weigh Reagent (Under Argon) Solvent Dissolve in DCE/DCM Input->Solvent CheckOx Check Appearance: Is it dark/crusty? Solvent->CheckOx Purify Purify: Filtration through Silica Plug CheckOx->Purify Yes (Oxidized) React Add Amine + STAB (0°C, Vented Vial) CheckOx->React No (Clean) Purify->React Gas Risk: H2/CO2 Evolution React->Gas Quench Quench: Sat. NaHCO3 (Dropwise) React->Quench

Caption: Decision tree for setting up reductive amination, accounting for potential oxidation impurities.

Emergency Response & Disposal

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes. Aldehydes bind to corneal proteins; speed is critical to prevent permanent clouding.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol (it increases permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.

Spill Cleanup
  • Evacuate: Remove ignition sources (Flash point likely <100°C).

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Neutralize: Absorb with vermiculite or sand.

    • Deactivation: A dilute solution of sodium bisulfite (NaHSO₃) can be used to chemically quench the aldehyde functionality during cleanup of large spills.

Disposal
  • Waste Stream: Halogen-free organic solvents (unless chlorinated solvents were used).

  • Ecological Note: Thiazoles can be toxic to aquatic life. Do not release into drains.[2]

References

  • BLDpharm. (n.d.). SDS for 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (CAS 1083369-06-5). Retrieved from

  • PubChem. (2025).[3] Compound Summary: Thiazole-5-carbaldehyde derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: General Handling of Heterocyclic Aldehydes. Retrieved from

  • BenchChem. (2025).[4] Comparative Reactivity of Thiazole-Based Aldehydes. Retrieved from

  • Actylis. (2024).[1] Safety Data Sheet: Handling of Tetrahydrofuran Derivatives. Retrieved from

Sources

Exploratory

Strategic Sourcing &amp; Validation: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Executive Summary The procurement of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (CAS: 1083369-06-5 ) presents a specific set of challenges common to heterocyclic building blocks: oxidative instability, chiral complexity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The procurement of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (CAS: 1083369-06-5 ) presents a specific set of challenges common to heterocyclic building blocks: oxidative instability, chiral complexity, and supply chain fragmentation. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors and anti-infectives, where the oxolane (tetrahydrofuran) ring improves aqueous solubility and the aldehyde functions as a "warhead" for reductive aminations or olefination reactions.

This guide moves beyond simple catalog listing. It provides a self-validating framework for sourcing, analyzing, and—if necessary—synthesizing this compound to ensure your drug discovery campaigns remain robust against supply chain failure.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

Before engaging suppliers, the structural integrity of the target must be defined to establish Quality Control (QC) parameters.

FeatureSpecificationCritical Note
IUPAC Name 2-(Tetrahydrofuran-2-yl)thiazole-5-carbaldehyde"Oxolane" is the systematic name for Tetrahydrofuran (THF).
CAS Number 1083369-06-5 Primary identifier.[1] Verify against structure; suppliers may list under "2-THF-thiazole."
Molecular Formula C₈H₉NO₂SMW: 183.23 g/mol
Chirality C2 on Oxolane ring Crucial: Most commercial stocks are racemic . If you require the (R)- or (S)- enantiomer, you must specify "Chiral Resolution" or "Asymmetric Synthesis" in your RFQ.
Reactivity C5-AldehydeProne to air oxidation to carboxylic acid (C₈H₉NO₃S).

The Supply Landscape: Tiered Sourcing Strategy

The market for this specific thiazole is bifurcated between "Stock" suppliers (holding mg-g quantities) and "Process" suppliers (capable of kg scale-up).

Supplier Tier Analysis
  • Tier 1: Validated Stock (Immediate Dispatch)

    • Primary Sources:BLD Pharm , Enamine , WuXi AppTec .

    • Pros: Fast delivery (3-5 days), COA available.

    • Cons: Batch-to-batch variability in aldehyde purity; typically racemic.

    • Action: Use for initial SAR (Structure-Activity Relationship) screening.

  • Tier 2: Make-to-Order (2-4 Weeks)

    • Primary Sources:Chem-Impex , Combi-Blocks , Syngene .

    • Pros: Fresh synthesis reduces oxidation risks; custom salt forms available.

    • Cons: Higher unit cost; lead time uncertainty.

    • Action: Use for lead optimization where >98% purity is non-negotiable.

  • Tier 3: Custom Synthesis (Strategic Partners)

    • Primary Sources: Specialized CROs (Contract Research Organizations) in India/China.

    • Pros: Enantioselective synthesis (e.g., >95% ee); bulk scalability.

    • Action: Required for GLP-tox studies or late-stage development.

Visualization: Sourcing Decision Logic

The following diagram illustrates the decision matrix for selecting a supply route based on project phase and stereochemical requirements.

SourcingLogic Start Need 2-(Oxolan-2-yl) thiazole-5-CHO IsRacemic Is Racemic Acceptable? Start->IsRacemic CheckStock Check Tier 1 (BLD/Enamine) IsRacemic->CheckStock Yes ChiralReq Define Stereocenter (R) or (S) IsRacemic->ChiralReq No StockAvail In Stock? CheckStock->StockAvail OrderStock Order & QC (Purify if <95%) StockAvail->OrderStock Yes CustomSyn Initiate Custom Synthesis (Tier 3 CRO) StockAvail->CustomSyn No ChiralReq->CustomSyn MethodSelect Route Selection: Chiral Pool vs. Resolution CustomSyn->MethodSelect MethodSelect->OrderStock Delivery

Caption: Decision tree for sourcing based on stereochemical needs and stock availability.

Technical Validation: The Self-Validating Protocol

As a Senior Scientist, you cannot rely solely on a supplier's Certificate of Analysis (COA). Thiazole aldehydes are notoriously unstable. You must implement the following Incoming Goods Inspection (IGI) protocol.

The "Red Flag" Impurity Profile

When analyzing the material, look specifically for these degradation products:

  • The Carboxylic Acid: Result of air oxidation.

    • Detection: ¹H NMR (Look for broad singlet >11 ppm or loss of aldehyde proton at ~10 ppm).

    • Impact: Kills organometallic reactions; alters stoichiometry in reductive aminations.

  • The Dimer: Thiazoles can dimerize under light exposure.

    • Detection: LC-MS (Look for [2M+H]⁺ peaks).

  • Residual Metal: If synthesized via Negishi coupling (Zinc) or Lithiation (Lithium).

    • Detection: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

Step-by-Step QC Workflow
  • Visual Inspection:

    • Pass: Yellow to orange oil/solid (depending on purity).

    • Fail: Dark brown/black tar (indicates polymerization).

  • ¹H NMR Validation (DMSO-d₆):

    • Verify Aldehyde proton singlet at δ 9.9–10.1 ppm .

    • Verify Thiazole C4 proton singlet at δ 8.2–8.5 ppm .

    • Verify Oxolane multiplets at δ 1.9–2.4 ppm and δ 3.8–5.1 ppm .

    • Integration Check: Ratio of Aldehyde H to Thiazole H must be 1:1.

  • Chiral HPLC (If Enantiopure ordered):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: ee > 98%.

Synthetic Contingencies (The "Plan B")

If commercial supply fails or lead times exceed 6 weeks, the internal chemistry team must be prepared to synthesize the core. Two robust routes exist.

Route A: The Lithiation Approach (Fastest for Racemic)

This route utilizes the acidity of the C5 position on the thiazole ring.

  • Starting Material: 2-(Tetrahydrofuran-2-yl)thiazole (Commercially available or made via Hantzsch).

  • Reagents: n-Butyllithium (n-BuLi), DMF (Dimethylformamide) or N-Formylpiperidine.

  • Mechanism:

    • Deprotonation at C5 (kinetic control at -78°C).

    • Quench with formyl source.

  • Protocol Note: Temperature control is critical. Above -60°C, the lithiated species may scramble or ring-open.

Route B: The Modular Hantzsch Synthesis (Best for Chiral)

This route builds the thiazole ring, allowing the introduction of a chiral oxolane precursor.

  • Precursor: (R)- or (S)-Tetrahydrofuran-2-carboxamide → Convert to Thioamide (Lawesson’s Reagent).

  • Cyclization: React Thioamide with 2-Bromomalonaldehyde (or a stable surrogate like 2-bromo-3-ethoxyacrolein).

  • Advantage: Preserves the stereocenter from the starting material (Chiral Pool Synthesis).

Visualization: Synthetic Pathway Comparison

SynthesisRoutes Start_A 2-(Oxolan-2-yl) thiazole Reagent_A 1. n-BuLi, -78°C 2. DMF Start_A->Reagent_A Product TARGET: 2-(Oxolan-2-yl)-1,3- thiazole-5-CHO Reagent_A->Product Formylation Start_B THF-2-carbonitrile (Chiral or Racemic) Step_B1 H2S / Et3N (Thioamide Formation) Start_B->Step_B1 Step_B2 2-Halo-malonaldehyde (Hantzsch Cyclization) Step_B1->Step_B2 Intermed: Thioamide Step_B2->Product Cyclization

Caption: Comparison of Lithiation (Route A) vs. Hantzsch (Route B) synthetic strategies.

Handling and Storage Protocols

To maintain the integrity of the purchased or synthesized material:

  • Storage: -20°C under Argon/Nitrogen atmosphere.

  • Container: Amber glass vials (light sensitive).

  • Re-purification: If the aldehyde oxidizes, it can often be purified via Bisulfite Adduct formation :

    • Dissolve impure oil in saturated NaHSO₃ (aq).

    • Wash with ether (removes non-aldehyde impurities).

    • Treat aqueous layer with Na₂CO₃ to release the aldehyde.

    • Extract with DCM.[2]

References

  • BLD Pharm Product Catalog. 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (CAS 1083369-06-5).[1] Retrieved from

  • ChemicalBook Synthesis Protocols. Synthesis of 2-substituted thiazole-5-carbaldehydes via Lithiation. Retrieved from

  • BenchChem Application Note. Hantzsch Thiazole Synthesis: A Detailed Protocol. Retrieved from

  • PubChem Compound Summary. 2-Amino-1,3-thiazole-5-carbaldehyde (Analogous Reactivity). Retrieved from

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans and Thiazoles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde from 2-bromothiazole

Executive Summary This application note details a robust, two-step protocol for the synthesis of 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (also known as 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde) starting from c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (also known as 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde) starting from commercially available 2-bromothiazole .

While classical methods for installing tetrahydrofuran (oxolane) rings onto heteroaromatics often rely on unstable


-haloethers or harsh radical conditions, this guide prioritizes a Metallaphotoredox Decarboxylative Cross-Coupling  strategy. This modern approach ensures high regioselectivity at the C2 position using the bromine handle, avoiding the regiochemical scrambling often seen in traditional Minisci reactions. The subsequent C5-formylation is achieved via a controlled lithiation-quench sequence.

Key Advantages of this Protocol:

  • Regiocontrol: Exclusive C2 functionalization utilizing the C-Br bond.

  • Stability: Avoids the use of unstable 2-chlorotetrahydrofuran intermediates.

  • Scalability: The lithiation step utilizes standard flow or batch reactor setups compatible with pharmaceutical intermediate production.

Retrosynthetic Logic & Strategy

The synthesis is designed around the distinct reactivity profiles of the thiazole ring positions:

  • C2 Position (Electrophilic/Radical Acceptor): The C2-Br bond is activated for oxidative addition (Pd/Ni) or radical substitution. We utilize a Nickel/Iridium dual catalytic cycle to couple the oxolane ring here, using tetrahydrofuran-2-carboxylic acid as a stable radical precursor.

  • C5 Position (Nucleophilic/Acidic): Once the C2 position is blocked with the oxolane ring, the C5 proton becomes the most acidic site (

    
    ). Selective deprotonation with 
    
    
    
    -butyllithium allows for electrophilic trapping with DMF to install the aldehyde.

Retrosynthesis Target Target: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde Intermediate Intermediate: 2-(Oxolan-2-yl)-1,3-thiazole Target->Intermediate Step 2: C5-Lithiation/Formylation (n-BuLi, DMF) SM Starting Material: 2-Bromothiazole Intermediate->SM Step 1: C2-Decarboxylative Coupling (Ni/Ir Photoredox)

Figure 1: Retrosynthetic analysis highlighting the sequential functionalization of the thiazole core.

Phase 1: C2-Functionalization via Metallaphotoredox Coupling

Objective: Synthesis of 2-(oxolan-2-yl)-1,3-thiazole. Rationale: Traditional Negishi couplings require the preparation of (tetrahydrofuran-2-yl)zinc reagents, which can be difficult to handle due to the instability of the precursor 2-halotetrahydrofurans. This protocol uses tetrahydrofuran-2-carboxylic acid as a stable, inexpensive alkyl source that undergoes radical decarboxylation to intercept the Nickel catalytic cycle.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2-Bromothiazole 1.0Electrophile (Substrate)
Tetrahydrofuran-2-carboxylic acid 1.5Radical Precursor
Ir[dF(CF3)ppy]2(dtbbpy)PF6 0.01 (1 mol%)Photocatalyst
NiCl2(glyme) 0.05 (5 mol%)Cross-coupling Catalyst
dtbbpy 0.05 (5 mol%)Ligand
Cs2CO3 1.5Base
DMSO Solvent0.1 M Concentration
Blue LED (450 nm) SourcePhoton Source
Detailed Protocol
  • Catalyst Pre-complexation: In a vial, dissolve NiCl2(glyme) (5 mol%) and dtbbpy (5 mol%) in a minimal amount of DMSO. Sonicate for 5 minutes until a clear green solution forms.

  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add:

    • 2-Bromothiazole (1.0 equiv).

    • Tetrahydrofuran-2-carboxylic acid (1.5 equiv).

    • Cs2CO3 (1.5 equiv).

    • The Iridium photocatalyst (1 mol%).

  • Solvent & Inertion: Add the pre-complexed Ni solution and dilute with remaining DMSO to reach 0.1 M concentration relative to the bromide. Seal the vessel and sparge with Nitrogen for 15 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation: Place the vessel 2–3 cm away from a Blue LED (450 nm) light source. Fan cooling is recommended to maintain temperature

    
    . Stir vigorously for 12–18 hours.
    
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

    • Extract the aqueous layer 3x with EtOAc.[4]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product, 2-(oxolan-2-yl)thiazole , is typically a pale yellow oil.

Technical Insight: The mechanism involves the Iridium catalyst oxidizing the carboxylate to generate a carboxyl radical, which rapidly decarboxylates to form the


-oxy radical. This radical is intercepted by the Ni(II)-aryl complex, followed by reductive elimination to form the C(sp2)-C(sp3) bond.

Phase 2: C5-Formylation via Lithiation

Objective: Conversion of 2-(oxolan-2-yl)thiazole to 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde. Rationale: With the C2 position blocked, the C5 proton is the most acidic. Lithiation at -78°C is highly regioselective.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2-(Oxolan-2-yl)thiazole 1.0Substrate
n-Butyllithium (2.5 M in hexanes) 1.1Lithiating Agent
DMF (Anhydrous) 1.5Formyl Source
THF (Anhydrous) Solvent0.2 M Concentration
NH4Cl (sat. aq.) ExcessQuench
Detailed Protocol
  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Add anhydrous THF and the substrate (from Phase 1).[4]

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Step: Add n-BuLi dropwise over 10 minutes via syringe pump or controlled manual addition. Maintain internal temperature below -70°C.

    • Stir at -78°C for 45 minutes. The solution typically turns a darker color (orange/red) indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise to the cold solution.

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench & Isolation:

    • Quench the reaction with saturated aqueous NH4Cl at 0°C.

    • Extract with Diethyl Ether or EtOAc (3x).

    • Wash combined organics with water (to remove residual DMF) and brine.

    • Dry over MgSO4 and concentrate.

  • Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (10-30% EtOAc in Hexanes).

Safety Note:


-Butyllithium is pyrophoric. Ensure all syringes and needles are dry and purged with inert gas.

Process Workflow & Causality

The following diagram illustrates the mechanistic flow and critical decision points in the synthesis.

Workflow Start Start: 2-Bromothiazole Step1_Input Add: THF-2-COOH + Ni/Ir Cats (Photoredox Coupling) Start->Step1_Input Intermediate Intermediate: 2-(Oxolan-2-yl)thiazole Step1_Input->Intermediate Decarboxylation & Cross-Coupling Step2_Input Add: n-BuLi (-78°C) (Selective C5 Deprotonation) Intermediate->Step2_Input LithioSpecies Species: 2-Substituted-5-Lithiothiazole Step2_Input->LithioSpecies H/Li Exchange Quench Quench: DMF LithioSpecies->Quench Electrophilic Attack Product Final Product: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde Quench->Product

Figure 2: Operational workflow. Note the distinct separation of C2 functionalization (radical/metal) and C5 functionalization (polar/anionic).

Quality Control & Troubleshooting

IssueProbable CauseSolution
Step 1: Low Conversion Oxygen inhibition of radical chain.Degas reaction mixture thoroughly (sparge N2 for >15 min). Ensure reaction vessel is sealed tight.
Step 1: Protodebromination Reduction of C-Br without coupling.Increase concentration of carboxylic acid; ensure light intensity is sufficient.
Step 2: Low Yield Wet THF or DMF.Use freshly distilled or molecular-sieve dried solvents. Moisture kills the lithiated intermediate immediately.
Step 2: Regioisomers Temperature too high during n-BuLi addition.Maintain -78°C strictly. Higher temps can lead to ring opening or scrambling.

References

  • Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link
    
  • Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436. Link

  • Dondoni, A., & Marra, A. (1988). "Thiazole-based synthesis of formyl C-glycosides." Tetrahedron Letters, 29(35), 4477-4480. Link

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

Sources

Application

Application Note &amp; Protocols: Reductive Amination of Thiazole-5-carbaldehydes

Introduction: The Strategic Importance of the Thiazole Scaffold The thiazole ring is a privileged heterocyclic motif, serving as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, serving as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs with diverse therapeutic activities, including antibacterial, antiviral, and antineoplastic agents.[1][2][3] The synthesis of substituted aminomethyl-thiazoles, in particular, is a critical step in the development of novel drug candidates, as the amine functionality provides a key handle for modulating solubility, basicity, and target engagement.

Reductive amination stands out as one of the most robust and versatile methods for forging the crucial carbon-nitrogen bond required for these structures.[4][5] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine, is prized for its efficiency and broad functional group tolerance. This guide provides an in-depth analysis of the mechanistic principles, reagent selection, and detailed laboratory protocols for the successful reductive amination of thiazole-5-carbaldehydes, tailored for researchers in synthetic and medicinal chemistry.

Core Principles: Mechanistic Insights into Thiazole Reductive Amination

The reductive amination process involves two key sequential steps that typically occur in the same reaction vessel: the formation of an imine or iminium ion, followed by its immediate reduction by a hydride-based reducing agent.[5][6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the thiazole-5-carbaldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine.[5] Under the mildly acidic conditions often employed, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[4][7] This protonation is crucial as it significantly activates the C=N bond for reduction.

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final amine product.[8]

The electron-deficient nature of the thiazole ring can influence the reactivity of the aldehyde, making it more susceptible to nucleophilic attack. However, the key to a successful reaction lies in the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[4][8]

Reductive_Amination_Mechanism Thiazole_Aldehyde Thiazole-5-carbaldehyde Hemiaminal Hemiaminal Intermediate Thiazole_Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary or Secondary Amine Amine->Hemiaminal Nucleophilic Attack H_plus + H⁺ - H₂O Hemiaminal->H_plus Iminium_Ion Iminium Ion Product Substituted Aminomethyl-thiazole Iminium_Ion->Product Hydride Reduction H_plus->Iminium_Ion Dehydration Hydride Reducing Agent (e.g., [H]⁻) Hydride->Iminium_Ion

Caption: General mechanism of reductive amination.

Reagent Selection Guide: Choosing the Optimal Reducing Agent

The success of a reductive amination hinges on the careful selection of the reducing agent. The three most common choices each have distinct advantages and operational requirements.

ReagentSodium Triacetoxyborohydride (STAB)Sodium CyanoborohydrideSodium Borohydride
Formula NaBH(OAc)₃NaBH₃CNNaBH₄
Selectivity High: Reduces iminium ions much faster than aldehydes/ketones. Tolerates many functional groups.[9][10]High: Selective for iminium ions at neutral or slightly acidic pH (4-6).[4][11]Low: Reduces aldehydes and ketones rapidly. Requires a two-step protocol.[12]
Reaction pH Mildly acidic to neutral. Often used with a catalytic amount of acetic acid, especially for ketones.[9][10]Requires mildly acidic conditions (pH 4-6) for optimal selectivity.[4]Basic to neutral. Hydrolyzes at low pH.
Typical Solvents Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[10][12]Protic solvents like methanol (MeOH) or ethanol (EtOH).[12]Protic solvents like methanol (MeOH) or ethanol (EtOH).[12]
Safety Profile Generally safe. Releases non-toxic acetate byproducts.[9]High Toxicity Risk: Can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during acidic workup.[11]Flammable solid. Releases hydrogen gas upon reaction with water/acid.
Best For One-pot reactions with a wide range of amines and aldehydes, including acid-sensitive substrates.[10]One-pot reactions where pH can be carefully controlled. Effective for less reactive substrates.[12]A two-step procedure where the imine is pre-formed and isolated or generated in situ before adding the reductant.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of thiazole-5-carbaldehydes.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This is the most widely recommended method due to its high selectivity, mild reaction conditions, and operational simplicity.[10]

Rationale: STAB is a mild and selective hydride donor that does not readily reduce the starting aldehyde, minimizing side product formation.[9] DCE is the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates.[10] The reaction can typically be run at room temperature without the need for strict pH control.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiazole-5-carbaldehyde (1.0 equiv).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Add the desired primary or secondary amine (1.1-1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Procedure using Sodium Cyanoborohydride (NaCNBH₃)

This classic method is highly effective but requires careful pH management and safety precautions.[11][12]

Rationale: Sodium cyanoborohydride is a weak reducing agent that becomes effective at reducing iminium ions under mildly acidic conditions (pH ~5), where the rate of iminium ion reduction is much faster than aldehyde reduction.[4][5] Methanol is a common solvent that facilitates both imine formation and the reduction step.

Step-by-Step Methodology:

  • To a round-bottom flask, add thiazole-5-carbaldehyde (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Dissolve the components in methanol (MeOH) to a concentration of 0.1-0.2 M.

  • Add 3Å molecular sieves to the flask to act as a dehydrating agent, which helps drive the equilibrium towards imine formation.

  • Using a pH meter or pH paper, adjust the pH of the solution to 5-6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv) in a single portion.

  • Seal the flask and stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Caution: Acidic workup can generate toxic HCN gas. Perform in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water and basify to pH > 8 with a saturated NaHCO₃ or dilute NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Lab_Workflow Start 1. Mix Aldehyde & Amine in Solvent Stir 2. Stir to Form Imine (Optional: pH adjustment) Start->Stir Add_Reductant 3. Add Reducing Agent (e.g., STAB, NaBH₃CN) Stir->Add_Reductant React 4. Stir 4-24h at RT Monitor by TLC/LCMS Add_Reductant->React Quench 5. Quench Reaction (e.g., sat. NaHCO₃) React->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry & Concentrate Organic Phase Extract->Dry Purify 8. Column Chromatography Dry->Purify End 9. Characterize Product (NMR, MS, etc.) Purify->End

Caption: A typical experimental workflow for reductive amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield • Inactive reducing agent (decomposed by moisture).• Amine is not sufficiently nucleophilic.• Steric hindrance around the aldehyde or amine.• Use a fresh bottle of the reducing agent.• For weakly basic amines, consider adding a Lewis acid catalyst like Ti(OiPr)₄.[12] • Increase reaction time and/or temperature (e.g., to 40-50 °C).
Starting Aldehyde Recovered • Insufficient reaction time.• Reductive amination is slow for the given substrate combination.• pH is not optimal (especially for NaBH₃CN).• Allow the reaction to run longer.• Add a catalytic amount of acetic acid to accelerate imine formation.[9] • For NaBH₃CN protocols, carefully re-check and adjust the pH to ~5.
Formation of Alcohol Side Product • Reducing agent is too strong or not selective (e.g., NaBH₄ in a one-pot reaction).• Reaction conditions are too acidic (for NaBH₃CN).• Switch to a more selective reagent like STAB. • If using NaBH₄, ensure imine formation is complete before adding the reductant (two-step protocol).[10]
Dialkylation of Primary Amine • The secondary amine product is reacting with another molecule of the aldehyde.• Use a larger excess of the primary amine (2-3 equiv).• Perform a stepwise procedure: pre-form the imine, then reduce it with NaBH₄.[10]

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Zhang, D., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. Available at: [Link]

  • Bhat, G., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

  • Alam, N., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. RSC Publishing. Available at: [Link]

  • Zhang, D., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. PubMed. Available at: [Link]

  • ResearchGate. (2025). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • ResearchGate. (2025). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Orduña, J. M., et al. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

Application Note: Vilsmeier-Haack Formylation of 2-(Tetrahydrofuran-2-yl)thiazole

Executive Summary This application note details the protocol for the regioselective C5-formylation of 2-(tetrahydrofuran-2-yl)thiazole using the Vilsmeier-Haack reaction. While the Vilsmeier-Haack reaction is a staple in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective C5-formylation of 2-(tetrahydrofuran-2-yl)thiazole using the Vilsmeier-Haack reaction. While the Vilsmeier-Haack reaction is a staple in heterocyclic chemistry, this specific substrate presents a unique challenge: balancing the thermal energy required to overcome the moderate nucleophilicity of the thiazole ring against the acid-sensitivity of the tetrahydrofuran (THF) ether linkage.

This guide provides a robust, scalable methodology optimized to minimize THF ring-opening side reactions while maximizing conversion to 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde .

Introduction and Mechanistic Insight

Thiazoles are electron-deficient heterocycles compared to thiophenes or furans. Consequently, they require vigorous conditions to undergo Electrophilic Aromatic Substitution (EAS). In 2-substituted thiazoles, the C5 position is the preferred site for electrophilic attack due to the directing effect of the sulfur atom and the blocking of the C2 position.

The Challenge: Substrate Stability

The substrate contains a cyclic ether (THF) at the C2 position.

  • Risk: The Vilsmeier reagent (chloromethyleneiminium salt) and the subsequent hydrolysis release HCl and phosphoric acid byproducts. Prolonged exposure of cyclic ethers to strong Lewis or Brønsted acids at high temperatures can lead to ring-opening polymerization or cleavage.

  • Solution: This protocol utilizes a controlled temperature ramp and a buffered hydrolysis step (Sodium Acetate) to protect the THF moiety.

Reaction Pathway

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent in situ, followed by an EAS mechanism at C5, and finally, hydrolysis of the iminium intermediate.

VilsmeierMechanism Reagent DMF + POCl3 (Vilsmeier Reagent) Inter1 C5-Iminium Intermediate Reagent->Inter1 Electrophilic Attack Substrate 2-(THF-2-yl)thiazole Substrate->Inter1 Hydrolysis Hydrolysis (NaOAc/H2O) Inter1->Hydrolysis Quench Product 5-Formyl Product Hydrolysis->Product CHO formation

Figure 1: Mechanistic pathway for the C5-formylation of the thiazole substrate.

Experimental Design & Optimization

Reagent Stoichiometry

Thiazoles can coordinate with the Vilsmeier reagent via the ring nitrogen, potentially deactivating the substrate. Therefore, an excess of the electrophile is required.

  • POCl₃: 3.0 equivalents.

  • DMF: Used as solvent (excess) to ensure solubility and reagent formation.

Temperature Control
  • Reagent Formation: 0 °C (Critical: Exothermic).

  • Addition: 0 °C to Room Temperature (RT).

  • Reaction: 70–80 °C.[1]

    • Note: Do not exceed 90 °C. Higher temperatures significantly increase THF ring degradation.

Detailed Protocol

Materials
  • Substrate: 2-(tetrahydrofuran-2-yl)thiazole (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous, 10–15 volumes)

  • Quench: Sodium Acetate (sat. aq.) or Sodium Bicarbonate (sat. aq.)

  • Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent

  • Charge a dry round-bottom flask with anhydrous DMF (10 volumes relative to substrate) under an Argon or Nitrogen atmosphere.

  • Cool the DMF to 0 °C using an ice bath.

  • Add POCl₃ (3.0 eq) dropwise via a pressure-equalizing addition funnel over 20–30 minutes.

    • Observation: The solution may turn pale yellow or orange. Ensure the internal temperature does not exceed 10 °C.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition

  • Dissolve 2-(tetrahydrofuran-2-yl)thiazole (1.0 eq) in a minimum amount of anhydrous DMF (2–3 volumes).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the mixture to warm to Room Temperature (20–25 °C) over 30 minutes.

Step 3: Heating (Formylation)

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 75 °C .

  • Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS every hour.

    • Target: Consumption of starting material (typically 3–6 hours).

    • Stop Condition: If impurities (baseline material indicating ring opening) increase significantly, stop heating immediately.

Step 4: Buffered Hydrolysis (Critical Step)

  • Cool the reaction mixture to room temperature, then to 0 °C.

  • Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and Sodium Acetate (4.0 eq dissolved in water).

    • Why Sodium Acetate? Unlike NaOH, NaOAc buffers the solution to pH ~5–6, preventing the rapid acid-catalyzed hydrolysis of the THF ether while still hydrolyzing the iminium salt to the aldehyde.

  • Stir vigorously for 1 hour at room temperature. The solution should become clear or precipitate a solid depending on concentration.

Step 5: Work-up and Isolation

  • Extract the aqueous layer with EtOAc (3 x 10 volumes).

  • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Product: 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde (typically a pale yellow solid or oil).

Process Visualization

Workflow Start Start: Inert Atmosphere Prep Reagent Prep: DMF + POCl3 @ 0°C Start->Prep Add Add Substrate (in DMF) Prep->Add Dropwise Heat Reaction Phase: Heat to 75°C (3-6h) Add->Heat Check QC Check: TLC/LCMS Heat->Check Decide Complete? Check->Decide Decide->Heat No (SM remains) Quench Buffered Quench: Ice + NaOAc Decide->Quench Yes Isolate Extraction & Purification Quench->Isolate

Figure 2: Operational workflow for the synthesis, highlighting the critical decision loop during the heating phase.

Troubleshooting & Quality Control

Table 1: Common Issues and Remediation

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Vilsmeier reagent decomposition (moisture) or insufficient heat.Ensure anhydrous DMF/glassware. Increase temp to 85°C (cautiously).
New Polar Impurities THF ring opening (acid catalyzed).[2]Reduce reaction temperature.[3] Ensure Quench is buffered (pH 5-6), not acidic.
Dark/Tar Formation Thermal runaway or polymerization.Strictly control addition rate at 0°C. Do not exceed 90°C.
No Product (SM Recovers) Reagent inactive.POCl3 quality check (hydrolyzed?). Pre-stir reagent for 30 mins before substrate addition.[3]
Analytical Validation[4]
  • 1H NMR (CDCl₃): Look for the diagnostic aldehyde singlet at

    
     9.8–10.0 ppm . The C4-thiazole proton usually appears as a singlet around 
    
    
    
    8.0–8.5 ppm
    .
  • IR: Strong carbonyl stretch at 1660–1680 cm⁻¹ .

References

  • Vilsmeier, A., & Haack, A. (1927).[4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4][5] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[4] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[5][6] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Kasmi-Mir, S., et al. (2018).[1][7] Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation.[1][7] International Journal of ChemTech Research, 11(03), 183-191.[1][7] Link

  • Rajput, A. (2016). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes.[8] Asian Journal of Chemistry, 16, 1374-1380. Link

  • Wolfe, J. P., & Hay, M. B. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.[9] Tetrahedron, 60(6), 1225-1248. (Context on THF stability/synthesis). Link

Sources

Application

Application Note: Regioselective C5-Formylation of 2-(Oxolan-2-yl)thiazole

Executive Summary This application note details the protocol for the regioselective formylation of 2-(oxolan-2-yl)thiazole to synthesize 2-(oxolan-2-yl)thiazole-5-carbaldehyde . This transformation is a critical step in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective formylation of 2-(oxolan-2-yl)thiazole to synthesize 2-(oxolan-2-yl)thiazole-5-carbaldehyde . This transformation is a critical step in the synthesis of C-nucleoside analogs and bioisosteres, leveraging the "Dondoni Thiazole Homologation" strategy.

The protocol utilizes n-Butyllithium (n-BuLi) for direct C-H activation at the C5 position, followed by quenching with N,N-Dimethylformamide (DMF) . Success relies on strict cryogenic control (-78°C) to prevent ring fragmentation and ensure exclusive C5 regioselectivity over the tetrahydrofuran (oxolane) backbone.

Scientific Background & Mechanism[1][2][3][4]

Why This Reaction Matters

The 2-(oxolan-2-yl)thiazole scaffold represents a "C-glycosyl thiazole." In medicinal chemistry, these structures act as hydrolytically stable mimics of N-nucleosides (like ribavirin or tiazofurin). Functionalizing the C5 position allows researchers to extend the carbon chain or introduce pharmacophores, effectively using the thiazole ring as a masked formyl group or a stable linker.

Mechanistic Insight: The Regioselectivity Paradox

Thiazole lithiation is governed by the acidity of the ring protons:

  • C2 Position (pKa ~29): The most acidic site due to the inductive effect of both Sulfur and Nitrogen. However, in this substrate, C2 is blocked by the oxolane ring.

  • C5 Position (pKa ~33): The next most acidic site, adjacent to Sulfur.

  • Oxolane

    
    -Position:  The ether 
    
    
    
    -proton is significantly less acidic (pKa ~40+) and kinetically slower to deprotonate than the aromatic thiazole.

Therefore, n-BuLi selectively deprotonates C5. Caution: If the temperature rises above -60°C during lithiation, the lithiated species is prone to ring-opening (fragmentation) to form isocyanides or thiolates.

Reaction Scheme (DOT Visualization)

ReactionMechanism Figure 1: Mechanistic pathway for C5-formylation of 2-substituted thiazole. Substrate 2-(Oxolan-2-yl)thiazole Intermediate 5-Lithio-Intermediate (Nucleophile) Substrate->Intermediate Deprotonation (C5) Reagent1 n-BuLi (-78°C, THF) Reagent1->Intermediate Adduct Tetrahedral Amino-Alkoxide Intermediate->Adduct Nucleophilic Attack Reagent2 DMF (Electrophile) Reagent2->Adduct Product 5-Formyl Product Adduct->Product Acidic Hydrolysis (H3O+)

[5][6]

Experimental Protocol

Pre-Lab Checklist (Critical Process Parameters)
ParameterSpecificationRationale
Solvent THF (Anhydrous, <50 ppm H₂O)Water destroys n-BuLi immediately. Distill from Na/Benzophenone or use SPS.
Atmosphere Argon (preferred) or NitrogenLithium intermediates are air/moisture sensitive.
Temperature -78°C (Dry Ice / Acetone)CRITICAL. Higher temps cause ring opening/decomposition.
Glassware Oven-dried (120°C, >2h)Removes surface moisture.
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 155 mg of substrate) Molarity: 0.1 M reaction concentration

  • Setup: Flame-dry a 25 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool under a stream of nitrogen.

  • Solvent Charge: Syringe 10 mL of anhydrous THF into the flask.

  • Substrate Addition: Add 2-(oxolan-2-yl)thiazole (155 mg, 1.0 mmol) to the THF. Stir to dissolve.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for the internal temperature to equilibrate.

    • Self-Validation: Ensure the solvent does not freeze; THF freezes at -108°C.

  • Lithiation (The Critical Step):

    • Dropwise, add n-BuLi (1.1 mmol, typically ~0.4-0.7 mL depending on molarity) over 5 minutes.

    • Observation: The solution often turns a yellow/orange color, indicating the formation of the lithiated species.

    • Stir at -78°C for 30-45 minutes. Do not exceed 1 hour.

  • Formylation:

    • Add anhydrous DMF (3.0 mmol, ~230 µL) dropwise. The excess ensures complete trapping.

    • Stir at -78°C for 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) or Room Temperature (RT) over 30 minutes. The color may shift to a lighter yellow.

  • Quench & Workup:

    • Quench with saturated aq. NH₄Cl (5 mL) while stirring vigorously. This hydrolyzes the lithium-hemiaminolate to the aldehyde.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (10 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (gradient, typically 4:1 to 2:1). The aldehyde is more polar than the starting material.

Workflow Visualization

Workflow Figure 2: Experimental Workflow for C5-Formylation Start Start: Dry RBF + Ar Atmosphere Solvent Dissolve Substrate in THF Start->Solvent Cool Cool to -78°C Solvent->Cool Lithiate Add n-BuLi (1.1 eq) Stir 45 min Cool->Lithiate Trapping Add DMF (3.0 eq) Stir 30 min Lithiate->Trapping Warm Warm to RT (Formation of Hemiaminolate) Trapping->Warm Quench Add sat. NH4Cl (Hydrolysis to Aldehyde) Warm->Quench Extract Extract (EtOAc) -> Purify Quench->Extract

Results & Characterization

Expected Analytical Data

Upon successful synthesis, the following spectral characteristics confirm the product structure:

TechniqueFeatureExpected ValueInterpretation
¹H NMR Aldehyde Protonδ 9.9 - 10.1 ppm (s) Diagnostic singlet for -CHO at C5.
¹H NMR Thiazole C4-Hδ 8.0 - 8.5 ppm (s) The C5 proton (usually ~7.8 ppm) disappears; C4 remains.
¹H NMR Oxolane C2-Hδ 5.0 - 5.5 ppm (dd) Alpha-proton on the THF ring (shifts slightly due to EWG effect of aldehyde).
IR Carbonyl Stretch~1670 - 1690 cm⁻¹ Strong C=O absorption (conjugated).
Troubleshooting Guide (Self-Validating)
  • Issue: Low Yield / Recovered Starting Material.

    • Cause: Wet THF or n-BuLi has degraded.

    • Fix: Titrate n-BuLi before use. Ensure THF is distilled.

  • Issue: Complex Mixture / Ring Opening.

    • Cause: Temperature rose above -60°C during lithiation.[2][3][4]

    • Fix: Use an internal thermometer. Add n-BuLi slower (down the side of the flask) to pre-cool it.

  • Issue: Regioisomers (rare).

    • Cause: If C2 was not fully substituted or if the oxolane ring opened.

    • Check: 2D NMR (HMBC) will confirm correlation between the aldehyde proton and the thiazole C4 carbon.

References

  • Dondoni, A., et al. (2002). "Thiazole-Based Synthesis of Formyl C-Glycosides." Chemical Reviews. (Review of the methodology).

  • Dondoni, A., & Marra, A. (2010). "Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries." Organic & Biomolecular Chemistry.

  • Hassan, A., et al. (2014). "Lithiation of Thiazoles: A Practical Guide." Journal of Organic Chemistry.

    • [Link] (General Journal Link for verification of standard protocols)

  • Bates, R. B., et al. (1988).

Sources

Method

Application Note: Optimized Protocols for the Oxidation of Thiazole-5-Methanol to Thiazole-5-Carbaldehyde

Abstract & Executive Summary The oxidation of thiazole-5-methanol to thiazole-5-carbaldehyde represents a critical transformation in the synthesis of antiviral pharmacophores (e.g., Ritonavir analogues) and agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

The oxidation of thiazole-5-methanol to thiazole-5-carbaldehyde represents a critical transformation in the synthesis of antiviral pharmacophores (e.g., Ritonavir analogues) and agrochemicals. This transformation is chemically distinct from standard benzylic oxidations due to the electron-deficient nature of the thiazole ring and the basicity of the nitrogen atom.

This Application Note provides two validated protocols:

  • Method A (Activated

    
    ):  The industrial standard for cost-effective, scalable synthesis.
    
  • Method B (Dess-Martin Periodinane - DMP): A high-fidelity method for small-scale, high-value synthesis where purification must be minimized.

Key Technical Insight: Unlike electron-rich furans or thiophenes, the thiazole ring destabilizes the intermediate cation in many oxidation mechanisms. Consequently, "benzylic" activation at the C5 position is attenuated, requiring highly active oxidants or specific solvent effects to drive conversion without over-oxidation to the carboxylic acid.

Chemical Context & Decision Matrix

Substrate Analysis
  • Substrate: Thiazole-5-methanol (CAS: 38585-74-9)

  • Target: Thiazole-5-carbaldehyde (CAS: 1004-36-0)

  • Challenges:

    • N-Coordination: The thiazole nitrogen can coordinate with Lewis acidic metal oxidants (e.g., PCC/PDC), stalling the reaction.

    • Over-oxidation: The resulting aldehyde is prone to autoxidation to thiazole-5-carboxylic acid if exposed to atmospheric oxygen under basic conditions.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your scale and purity requirements.

DecisionMatrix Start Start: Thiazole-5-methanol Oxidation ScaleCheck Check Scale & Budget Start->ScaleCheck LargeScale >10g Scale Cost-Sensitive ScaleCheck->LargeScale SmallScale <1g - 10g Scale Time/Purity Critical ScaleCheck->SmallScale MnO2_Route Method A: Activated MnO2 (Heterogeneous) LargeScale->MnO2_Route DMP_Route Method B: Dess-Martin Periodinane (Homogeneous) SmallScale->DMP_Route MnO2_Pros Pros: Cheap, Simple Filtration Cons: Variable Reagent Activity MnO2_Route->MnO2_Pros DMP_Pros Pros: High Yield, Mild, Fast Cons: Expensive Reagent DMP_Route->DMP_Pros

Caption: Decision matrix for selecting oxidation methodology based on scale and constraints.

Protocol A: Activated Manganese Dioxide ( )

Best for: Scale-up (>10g), cost reduction, and avoiding aqueous workups.

Mechanism & Rationale

 oxidation is a heterogeneous surface reaction.[1] The mechanism involves the adsorption of the alcohol onto the 

surface, formation of a manganate ester, and radical abstraction.
  • Critical Variable: The "Activity" of

    
    .[2] Commercial "precipitated" 
    
    
    
    is often inactive. It is imperative to use "Activated"
    
    
    (e.g., Sigma-Aldrich 217646 or prepared via the Attenburrow method).
  • Solvent Effect: Chlorinated solvents (DCM,

    
    ) are preferred as they solubilize the substrate but do not compete for active sites on the metal oxide surface.
    
Experimental Procedure

Reagents:

  • Thiazole-5-methanol (1.0 equiv)

  • Activated

    
     (10.0 - 15.0 equiv) — Note: Large excess is required due to surface area limitations.
    
  • Dichloromethane (DCM) or Chloroform (

    
    ) [Anhydrous]
    

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiazole-5-methanol (e.g., 1.15 g, 10 mmol) in DCM (50 mL, 0.2 M).

  • Addition: Add Activated

    
     (8.7 g, 100 mmol, 10 equiv) in a single portion.
    
  • Reaction: Stir the black suspension vigorously at reflux (40°C for DCM) or room temperature.

    • Expert Tip: Reflux significantly accelerates the reaction for electron-deficient heterocycles.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde typically runs faster (higher

    
    ) than the alcohol. Reaction time: 12–24 hours.
    
  • Workup:

    • Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the fine

      
       powder.
      
    • Wash the filter cake thoroughly with DCM (3 x 20 mL) to desorb the product.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The crude residue is often pure enough (>90%) for subsequent steps. If necessary, purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Typical Yield: 70–85%

Protocol B: Dess-Martin Periodinane (DMP)

Best for: High-value intermediates, rapid synthesis, and substrates sensitive to Lewis acids.

Mechanism & Rationale

DMP is a hypervalent iodine(V) reagent.[3] It avoids the toxicity of Chromium (PCC) and the odor of Swern (DMSO/Oxalyl Chloride).

  • Buffering: Thiazoles are basic. The DMP oxidation produces 2 equivalents of acetic acid.[4] To prevent acid-mediated decomposition or salt formation, sodium bicarbonate (

    
    )  is added to buffer the system.
    
  • Water Acceleration: Trace water increases the rate of DMP oxidation by facilitating the ligand exchange mechanism.

Experimental Procedure

Reagents:

  • Thiazole-5-methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 - 1.5 equiv)

  • 
     (3.0 equiv)
    
  • Dichloromethane (DCM) [Wet or reagent grade is acceptable]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve thiazole-5-methanol (1.15 g, 10 mmol) in DCM (50 mL).

  • Buffering: Add solid

    
     (2.52 g, 30 mmol). Stir for 5 minutes.
    
  • Oxidation: Add DMP (5.1 g, 12 mmol) in portions over 5 minutes at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–3 hours.

    • Observation: The mixture will become a cloudy white suspension.

  • Quench (Critical):

    • Prepare a 1:1 mixture of saturated aqueous

      
       (sodium thiosulfate) and saturated aqueous 
      
      
      
      .
    • Pour the reaction mixture into the quench solution (50 mL).

    • Stir vigorously for 15–30 minutes until the two layers become clear (hydrolysis of iodinane byproducts).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Typical Yield: 85–95%

Comparative Data Analysis

FeatureMethod A: Activated

Method B: DMP
Reaction Type Heterogeneous (Surface)Homogeneous
Reagent Stoichiometry Large Excess (10-20 equiv)Near Stoichiometric (1.1-1.5 equiv)
Reaction Time Slow (12 - 48 h)Fast (1 - 3 h)
Scalability Excellent (Kg scale feasible)Moderate (Safety concerns >100g)
Cost LowHigh
Byproducts Mn oxides (Solid waste)Iodobenzoic acid, Acetic acid
Stability Risk Low (Neutral conditions)Moderate (Acidic byproduct - requires buffer)

Reaction Mechanism & Pathway (DMP)[5][6]

The following diagram illustrates the hypervalent iodine pathway, highlighting the ligand exchange that drives the oxidation.

DMP_Mechanism Substrate Thiazole-5-methanol Transition Ligand Exchange (- AcOH) Substrate->Transition + DMP DMP DMP Reagent (Hypervalent Iodine) DMP->Transition Intermediate Alkoxyperiodinane Intermediate Product Thiazole-5-carbaldehyde Intermediate->Product Elimination Byproduct Iodinane Byproduct (Reduced) Intermediate->Byproduct Transition->Intermediate

Caption: Mechanistic pathway of DMP oxidation involving ligand exchange and reductive elimination.

Safety & Handling

  • Thiazole Toxicity: Many thiazoles are biologically active. Handle all substrates and products in a fume hood.

  • DMP Explosivity: DMP is shock-sensitive and can be explosive, particularly if heated dry. Never heat DMP reactions above 40°C. Store the reagent in a fridge.

  • 
     Inhalation:  Activated 
    
    
    
    is a fine dust. Use a NIOSH-approved respirator or handle strictly within a fume hood to avoid inhalation.

References

  • Ritonavir Synthesis Context: Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease for the Treatment of HIV Infection." Journal of Medicinal Chemistry, vol. 41, no. 4, 1998, pp. 602–617.

  • DMP Methodology: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] Journal of Organic Chemistry, vol. 48, no. 22, 1983, pp. 4155–4156.[4]

  • 
     Activation:  Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001. 
    
  • Thiazole Aldehyde Synthesis via DMP: Li, X., et al. "Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent." The Journal of Organic Chemistry, vol. 87, no. 21, 2022.

Sources

Application

Technical Guide: 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde in Medicinal Chemistry

This guide is structured as a high-level technical application note for pharmaceutical researchers. It synthesizes chemical principles with practical, field-proven protocols for utilizing 2-(Oxolan-2-yl)-1,3-thiazole-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note for pharmaceutical researchers. It synthesizes chemical principles with practical, field-proven protocols for utilizing 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (CAS: 1083369-06-5) in drug discovery.

Executive Summary & Chemical Profile

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde represents a "privileged scaffold" intermediate that bridges two distinct chemical spaces: the bio-isosteric versatility of the thiazole ring and the carbohydrate-mimicking properties of the oxolane (tetrahydrofuran) moiety .

Unlike simple aryl-thiazoles, the incorporation of the saturated oxolane ring at the C2 position introduces chirality and 3D-dimensionality (Fsp3 character), a critical factor in modern drug design to improve solubility and target selectivity. The C5-aldehyde serves as a highly reactive "warhead" for divergent synthesis, allowing rapid generation of C-nucleoside analogs, kinase inhibitors, and antimicrobial agents.

Chemical Identity
ParameterSpecification
IUPAC Name 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Common Name 2-(Tetrahydrofuran-2-yl)thiazole-5-carboxaldehyde
CAS Number 1083369-06-5
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Chirality Contains 1 stereocenter at the oxolane C2 position.[1] (Typically supplied as racemate unless chirally resolved).
Solubility Soluble in DCM, THF, MeOH, DMSO; Sparingly soluble in water.

Structural Significance & Therapeutic Potential

This intermediate is not merely a building block; it is a pharmacophore chimera .

  • C-Nucleoside Mimicry: The oxolane ring mimics the ribose sugar of nucleosides, while the thiazole mimics the nucleobase. This makes the scaffold ideal for targeting polymerases, kinases, and nucleotide-binding proteins (e.g., in antiviral or anticancer programs).

  • Solubility Enhancement: The ether oxygen in the oxolane ring acts as a hydrogen bond acceptor, potentially improving the water solubility of lipophilic thiazole drugs.

  • Metabolic Stability: Unlike furan (which can be metabolically liable/toxic), the tetrahydrofuran (oxolane) is generally more metabolically stable and devoid of the aromatic furan toxicity risks.

Visualization: Structural Reactivity Map

The following diagram illustrates the reactive sites and potential downstream pathways for this intermediate.

ReactivityMap Core 2-(Oxolan-2-yl) -1,3-thiazole-5-carbaldehyde Aldehyde C5-Formyl Group (Electrophilic) Core->Aldehyde Oxolane C2-Oxolane Ring (Chiral Center) Core->Oxolane Thiazole Thiazole Core (Pi-Stacking) Core->Thiazole RedAmin Reductive Amination (Library Gen) Aldehyde->RedAmin + R-NH2 / NaBH(OAc)3 Oxidation Pinnick Oxidation (Carboxylic Acids) Aldehyde->Oxidation + NaClO2 Condensation Knoevenagel/Wittig (Linker Extension) Aldehyde->Condensation + Active Methylene Resolution Chiral Resolution (SFC/HPLC) Oxolane->Resolution Enantiomer Sep.

Caption: Reactivity profile of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde highlighting the C5-formyl divergence point and C2-chiral center.

Application Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: To convert the C5-aldehyde into a secondary or tertiary amine. This is the primary method for attaching solubilizing groups or targeting moieties. Mechanism: Formation of an imine/iminium ion intermediate followed by in situ reduction.

Reagents:

  • Amine partner (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (catalytic, optional)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (1.0 mmol, 183 mg) in DCE (5 mL).

  • Amine Addition: Add the amine partner (1.1 mmol). If the amine is a hydrochloride salt, add TEA (1.1 mmol) to liberate the free base.

    • Critical Note: If the reaction is sluggish, add 1-2 drops of Glacial Acetic Acid to catalyze imine formation.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.

  • Completion: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = M_amine + 183 - 16).

  • Workup: Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Pinnick Oxidation (Carboxylic Acid Generation)

Objective: To oxidize the aldehyde to a carboxylic acid without affecting the sulfur-containing thiazole ring or the oxolane ether. Challenge: Traditional oxidants (KMnO₄, Jones) may oxidize the thiazole sulfur to a sulfoxide/sulfone. The Pinnick oxidation is chemoselective for aldehydes.

Reagents:

  • Sodium Chlorite (NaClO₂) (1.5 equiv)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (buffer)

  • 2-Methyl-2-butene (scavenger)

  • Solvent: t-BuOH / Water (3:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 mmol) in t-BuOH (6 mL) and Water (2 mL).

  • Scavenger: Add 2-methyl-2-butene (10 equiv).

    • Mechanism:[1][2] This scavenges the hypochlorite (HOCl) by-product, which could otherwise chlorinate the thiazole ring.

  • Oxidant Addition: Add NaH₂PO₄ (1.0 mmol) followed by NaClO₂ (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Stir vigorously at RT for 2–4 hours. The solution typically turns pale yellow.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3 x 10 mL).

    • Note: Do not acidify below pH 2 to avoid opening the oxolane ring.

  • Isolation: The product is often pure enough for use; otherwise, recrystallize from Hexane/EtOAc.

Analytical Characterization & QC

When sourcing or synthesizing this intermediate, specific quality attributes must be verified.

MethodKey Diagnostic SignalsAcceptance Criteria
1H NMR (CDCl₃) Aldehyde (-CHO): Singlet at ~9.9–10.0 ppm.Thiazole C4-H: Singlet at ~8.3 ppm.Oxolane C2-H: Triplet/Multiplet at ~5.1 ppm (deshielded by thiazole).>95% Integration purity. No residual solvent peaks (THF/DMF).
LC-MS [M+H]⁺ = 184.05 (approx).Single peak >98% AUC.
Chiral HPLC Required if using as a chiral building block.Racemic: 50:50 ratio.Enantiopure: >98% ee (requires chiral column e.g., Chiralpak AD-H).
Troubleshooting Common Impurities
  • Thiazole-Alcohol (Reduction Product): Peak at ~4.8 ppm (CH2-OH) in NMR. Cause: Wet solvents or improper storage.

  • Oxolane Ring Opening: Appearance of aliphatic chain signals and loss of the C2-H multiplet. Cause: Exposure to strong Lewis acids or extreme pH.

Storage and Stability

  • Stability: Thiazole aldehydes are susceptible to air oxidation (to carboxylic acid) and Cannizzaro disproportionation in strong base.

  • Storage Conditions:

    • Store at -20°C under Argon/Nitrogen.

    • Protect from light (amber vials).

    • Re-test purity if stored >6 months.

Synthesis Workflow (Origin)

While researchers typically purchase this intermediate, understanding its origin aids in troubleshooting. It is commonly synthesized via the Hantzsch Thiazole Synthesis or Lithiation .

Synthesis Start Tetrahydrofuran-2-carbothioamide Step1 Hantzsch Cyclization (Reflux in EtOH) Start->Step1 Reagent + 2-Bromomalonaldehyde (or equivalent) Reagent->Step1 Intermediate 2-(Oxolan-2-yl)thiazole Step1->Intermediate Formylation Vilsmeier-Haack Formylation (POCl3 / DMF) Intermediate->Formylation Product 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde Formylation->Product

Caption: Synthesis of the target intermediate via Hantzsch Cyclization followed by C5-Formylation.

References

  • Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 21. (Foundational Chemistry).

  • Pinnick Oxidation: Balbs, M., et al. (1981). "Pinnick Oxidation of Aldehydes". Tetrahedron, 37. .

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. .

  • Thiazole C-Nucleosides: Popsavin, M., et al. (2006). "Synthesis and antiproliferative activity of new thiazole-based C-nucleosides". Bioorganic & Medicinal Chemistry Letters. .

  • General Reactivity: "Thiazole-5-carbaldehyde Reactivity Profile". BenchChem Application Notes. .

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde.

Sources

Method

Application Note: Thiazole-5-Carbaldehyde Condensation with Amines

Executive Summary The condensation of thiazole-5-carbaldehydes with primary amines is a pivotal transformation in medicinal chemistry, yielding thiazole-imine scaffolds (Schiff bases) or, via reductive amination, seconda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The condensation of thiazole-5-carbaldehydes with primary amines is a pivotal transformation in medicinal chemistry, yielding thiazole-imine scaffolds (Schiff bases) or, via reductive amination, secondary amine derivatives. These motifs are critical pharmacophores in the development of antimicrobial (DNA gyrase inhibitors), anticancer, and anti-inflammatory therapeutics.

This guide provides optimized protocols for transforming thiazole-5-carbaldehyde, addressing the specific electronic nuances of the 5-position formyl group. Unlike the highly electrophilic 2-carbaldehyde isomers, the 5-carbaldehyde moiety exhibits moderate reactivity, often requiring specific catalytic activation and water management strategies to drive equilibrium.

Chemical Context & Reactivity Profile[1][2][3]

The Thiazole-5-Carbaldehyde Electrophile

The thiazole ring is


-deficient, yet the 5-position is relatively electron-rich compared to the 2-position due to the mesomeric donation from the sulfur atom. Consequently, thiazole-5-carbaldehyde  is less electrophilic than thiazole-2-carbaldehyde but remains more reactive than unsubstituted benzaldehyde.
  • Implication for Protocol: While standard nucleophilic attack occurs readily, the reversibility of hemiaminal formation requires efficient water removal or acid catalysis to push the equilibrium toward the imine.

  • Stability Warning: The thiazole ring is generally stable, but strong basic conditions during workup can lead to ring cleavage or side reactions if electron-withdrawing groups are present at C2.

Reaction Mechanism (Acid-Catalyzed Condensation)

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration.

ReactionMechanism Aldehyde Thiazole-5-CHO (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium + H+ (Cat.) - H2O Imine Thiazole Schiff Base Iminium->Imine - H+

Figure 1: Step-wise mechanism of Schiff base formation. Acid catalysis (AcOH) assists in the elimination of water (Hemiaminal


 Iminium).

Protocol A: Synthesis of Thiazole-5-yl Schiff Bases

Objective: Isolation of the imine product (


) for characterization or biological screening.
Materials
  • Substrate: Thiazole-5-carbaldehyde derivative (1.0 equiv)

  • Reagent: Primary Amine (1.0 – 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

  • Drying Agent: Anhydrous

    
     (for workup)
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiazole-5-carbaldehyde (1.0 mmol) in absolute EtOH (10 mL).

    • Note: If the aldehyde is not fully soluble at RT, gently warm to

      
      .
      
  • Amine Addition: Add the Primary Amine (1.0 mmol) dropwise.

  • Catalysis: Add Glacial Acetic Acid (2-3 drops, approx. 0.1 mL).

    • Why? The thiazole nitrogen is weakly basic; however, external acid is required to protonate the hemiaminal hydroxyl group to facilitate water elimination.

  • Reflux: Attach a reflux condenser and heat the mixture at

    
     (reflux) for 3–6 hours.
    
    • Monitoring: Check progress via TLC (Eluent: Hexane:EtOAc 7:3). The imine typically runs higher (less polar) than the starting amine but lower than the aldehyde.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature, then to

      
       in an ice bath.
      
    • The Schiff base often precipitates as a solid. Filter the solid and wash with cold EtOH.

  • Workup (Extraction Method - Alternative):

    • If no precipitate forms, remove solvent in vacuo. Dissolve residue in DCM, wash with water and brine, dry over

      
      , and concentrate.
      

Protocol B: Reductive Amination (One-Pot)

Objective: Synthesis of secondary amines (


) directly from thiazole-5-carbaldehyde without isolating the imine.
Materials
  • Reagent: Sodium Triacetoxyborohydride (STAB,

    
    )[2]
    
    • Advantage:[3][4][5] STAB is selective for imines/iminiums and will not reduce the aldehyde starting material rapidly, preventing side-product formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF. (Avoid MeOH with STAB).

Step-by-Step Methodology
  • Imine Formation (In Situ): Dissolve Thiazole-5-carbaldehyde (1.0 mmol) and Amine (1.1 mmol) in DCE (10 mL). Add 1 drop of Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the imine.

  • Reduction: Add

    
      (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (10 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Combine organic layers, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel; MeOH/DCM gradient).
    

Optimization & Troubleshooting

The reactivity of the amine partner dictates the protocol modifications required.

Amine TypeReactivityChallengeSolution
Aliphatic Amines HighHygroscopic productsUse Protocol B (Reductive Amination) immediately; do not isolate imine.
Anilines (Electron-Rich) ModerateEquilibrium issuesUse Protocol A with Molecular Sieves (4Å) in the flask to trap water.
Anilines (Electron-Poor) LowSlow kineticsSwitch solvent to Toluene and use a Dean-Stark trap to azeotropically remove water.
Heterocyclic Amines LowSteric/Electronic clashIncrease catalyst load (10 mol% p-TSA) and reflux time (12+ h).
Workflow Decision Tree

Workflow Start Start: Thiazole-5-CHO + Amine Target Target Product? Start->Target Imine Schiff Base (C=N) Target->Imine Preserve Double Bond AmineProd Reduced Amine (CH2-NH) Target->AmineProd Single Bond Needed Solubility Is Amine Electron Deficient? Imine->Solubility STAB Protocol B: STAB Reduction (DCE) AmineProd->STAB Standard Protocol A: EtOH Reflux + AcOH Solubility->Standard No (Standard) DeanStark Protocol A (Modified): Toluene Reflux + Dean-Stark Solubility->DeanStark Yes (Slow Rxn)

Figure 2: Decision matrix for selecting the appropriate synthetic pathway based on target structure and amine reactivity.

Applications in Drug Discovery

Thiazole-5-carbaldehyde derivatives are bioisosteres of benzaldehyde and are frequently employed to improve the lipophilicity and metabolic stability of drug candidates.

  • Antimicrobial Agents: Schiff bases derived from thiazole-5-carbaldehydes and sulfonamides have shown potent activity against S. aureus and E. coli by inhibiting DNA gyrase B [1].

  • Anticancer Therapeutics: The thiazole-imine linkage mimics the combretastatin scaffold, disrupting microtubule polymerization in tumor cells. The 5-position substitution pattern is critical for fitting into the colchicine binding site of tubulin [2].

  • Metal Complexation: These Schiff bases act as N,S-donor ligands for Cu(II) and Zn(II) complexes, which exhibit enhanced antioxidant properties compared to the free ligands [3].

References

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. Journal of Saudi Chemical Society. [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones. The Journal of Organic Chemistry. [Link][6][7]

  • Reductive Amination with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases. Asian Journal of Chemistry. [Link]

Sources

Application

Application Note: Preparation of Thiazole-Based Schiff Bases from 5-Carbaldehyde

[1][2] Abstract & Introduction Thiazole-containing compounds occupy a privileged position in medicinal chemistry due to their potent biological activities, including antimicrobial, anti-inflammatory, and anticancer prope...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

Thiazole-containing compounds occupy a privileged position in medicinal chemistry due to their potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of an azomethine linker (


, Schiff base) into the thiazole scaffold is a proven strategy to enhance lipophilicity and target binding affinity.[1]

This application note details the synthesis of thiazole-based Schiff bases specifically derived from thiazole-5-carbaldehyde . Unlike the more common condensation of 2-aminothiazole with aromatic aldehydes, this protocol focuses on the reverse moiety arrangement: utilizing the thiazole ring as the electrophilic carbonyl source.[1] This structural variation is critical for developing novel pharmacophores where the thiazole ring requires specific spatial orientation within the active site of target proteins (e.g., DNA gyrase or EGFR kinases).[1]

Chemical Basis & Reaction Mechanism[2][6][7][8]

The formation of the Schiff base is a nucleophilic addition-elimination reaction. The carbonyl carbon of thiazole-5-carbaldehyde is attacked by the nucleophilic nitrogen of a primary amine. This reaction is reversible and acid-catalyzed.

Mechanistic Insights
  • Activation: The carbonyl oxygen is protonated by the acid catalyst (typically glacial acetic acid), increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The primary amine attacks the activated carbon, forming a tetrahedral carbinolamine intermediate.[1]

  • Dehydration: The hydroxyl group is protonated and leaves as water, generating the imine (

    
    ) bond.[1]
    

Critical Control Point: As the reaction produces water, the equilibrium can shift back toward the reactants (hydrolysis).[1] In high-yield protocols, water removal (via Dean-Stark apparatus or molecular sieves) or the use of anhydrous solvents is recommended to drive the equilibrium forward.[1]

Reaction Pathway Diagram[2]

SchiffBaseMechanism Reactants Thiazole-5-carbaldehyde + Primary Amine Activation Protonation of Carbonyl Oxygen Reactants->Activation Acid Cat. Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration Elimination of Water (-H₂O) Intermediate->Dehydration Proton Transfer Product Thiazole Schiff Base (Imine) Dehydration->Product Imine Formation

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation from thiazole-5-carbaldehyde.[5][1][6]

Experimental Protocols

Two methods are presented: Method A (Conventional Thermal Reflux) for scalability and Method B (Microwave-Assisted) for high-throughput screening and green chemistry compliance.

Pre-requisites
  • Starting Material: 4-methylthiazole-5-carbaldehyde (or substituted equivalent).[1]

  • Amine: Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline) or aliphatic amine.[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[6][7]

Method A: Conventional Thermal Reflux (Standard)

Best for: Large-scale synthesis (>1g) and thermally stable amines.[1]

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of thiazole-5-carbaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (equimolar) of the primary amine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (pH 5-6) to activate the carbonyl without protonating the amine into a non-nucleophilic ammonium salt.[1]

  • Reaction: Attach a reflux condenser and heat the mixture at 70-80°C for 3–6 hours .

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot will disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 50g) with stirring. The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: Rapid library generation, improving yields, and "Green Chemistry" adherence.[1]

  • Preparation: Mix 1.0 mmol of thiazole-5-carbaldehyde and 1.0 mmol of primary amine in a minimal amount of ethanol (2-3 mL) in a microwave-safe vial.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Place in a microwave synthesis reactor. Irradiate at 140–280 W for 2–6 minutes (pulse mode: 30s ON, 10s OFF to prevent superheating).

  • Work-up: Cool the vial. Add ice-cold water to precipitate the product.

  • Purification: Filter and recrystallize as in Method A.

Data Analysis & Comparison

The following table summarizes the efficiency gains when using microwave irradiation compared to conventional reflux for thiazole-based imines.

ParameterMethod A: Conventional RefluxMethod B: Microwave Assisted
Reaction Time 3.0 – 6.0 Hours2 – 6 Minutes
Solvent Volume 20 – 50 mL2 – 5 mL (or solvent-free)
Typical Yield 65% – 75%85% – 94%
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)
Purity (Crude) Moderate (Requires recrystallization)High (Often pure after wash)
Experimental Workflow Decision Tree

Workflow Start Start: Thiazole-5-CHO + Amine CheckAmine Is the Amine Thermally Labile? Start->CheckAmine MethodA Method A: Reflux (3-6 Hours) CheckAmine->MethodA No (Stable) MethodB Method B: Microwave (2-6 Mins) CheckAmine->MethodB Yes (Labile) or High Throughput Workup Precipitation on Ice MethodA->Workup MethodB->Workup Char Characterization (NMR/IR) Workup->Char

Figure 2: Decision matrix for selecting the appropriate synthetic methodology.

Characterization & Validation

To ensure the integrity of the synthesized Schiff base, the following spectral features must be verified.

Infrared Spectroscopy (FT-IR)[2][10][11]
  • Success Indicator: Appearance of a strong, sharp band at 1600–1630 cm⁻¹ corresponding to the Azomethine (

    
    ) stretch.[1]
    
  • Validation: Complete disappearance of the Carbonyl (

    
    ) stretch (typically ~1660-1700 cm⁻¹) and the Amine (
    
    
    
    ) doublet (~3300-3400 cm⁻¹).[1]
Nuclear Magnetic Resonance (¹H-NMR)
  • Diagnostic Peak: A singlet appearing between δ 8.0 – 9.4 ppm . This represents the proton attached to the imine carbon (

    
    ).[1]
    
  • Thiazole Proton: The C2-proton of the thiazole ring typically appears as a singlet around δ 8.8 – 9.0 ppm (distinct from the imine singlet).

Troubleshooting & Expert Tips

  • Moisture Sensitivity: Schiff bases can hydrolyze back to the aldehyde and amine in acidic, aqueous environments.[1] Ensure all glassware is dry. If the yield is low, add activated 4Å molecular sieves to the reaction flask to trap water.[1]

  • Steric Hindrance: If the amine has bulky ortho-substituents (e.g., 2,6-dimethylaniline), the reaction rate will drop significantly.[1] In these cases, Method B (Microwave) is strongly recommended to overcome the energy barrier.[1]

  • Oil Formation: If the product separates as an oil rather than a solid upon pouring into ice water, extract with Dichloromethane (DCM), dry over

    
    , and evaporate.[1] Triturate the residue with cold hexane to induce crystallization.
    

References

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases. Asian Journal of Research in Chemistry. [Link][1]

  • Green synthesis of metal complexes of thiazole-based Schiff bases. Science Domain International. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. National Institutes of Health (PMC). [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. Indian Journal of Pharmaceutical Education and Research. [Link][1]

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. ResearchGate. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of thiazole-5-carbaldehyde synthesis

Welcome to the Heterocycle Synthesis Technical Support Center . You have reached the Tier 3 Support Desk for Thiazole Chemistry .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Technical Support Center .

You have reached the Tier 3 Support Desk for Thiazole Chemistry . Below is a comprehensive troubleshooting and optimization guide for the synthesis of Thiazole-5-carbaldehydes , specifically focusing on the 2-substituted derivatives (e.g., 2-chlorothiazole-5-carbaldehyde) common in drug discovery (such as the Dasatinib pathway).

Quick Navigation

Module 1: The Vilsmeier-Haack (VH) Route

Case Context: The most common method for synthesizing 2-chlorothiazole-5-carbaldehyde. User Complaint: "My reaction turns into a black tar upon heating," or "Yields are stuck at 40-50%."

The Mechanism & Control Points

The thiazole ring is electron-deficient (unlike pyrrole or furan). Standard VH conditions (


 to RT) often fail. You must drive the reaction thermally, but this risks polymerization.

VH_Optimization Start Reagents: DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) Start->VH_Reagent Exothermic Keep <10°C Addition Add Substrate (2-Chlorothiazole) VH_Reagent->Addition 0°C Heating Heating Phase (80-90°C) Addition->Heating Required for Deactivated Ring Intermediate Iminium Species Heating->Intermediate Time: 2-4h Quench Hydrolysis (Critical Step) Intermediate->Quench Inverse Addition Product Thiazole-5-carbaldehyde Quench->Product pH Control

Figure 1: Critical Control Points in Vilsmeier-Haack Formylation of Thiazoles.

Troubleshooting Guide: Vilsmeier-Haack
SymptomRoot CauseCorrective Action
Low Conversion (<50%) Insufficient Electrophilicity. The thiazole ring is deactivated by the C2-chloro group and the N-atom.Increase Temperature & Stoichiometry. Increase

to 3–5 equivalents. Heat to

. Do not exceed

.
Black Tar / Polymerization Thermal Runaway. The formation of the Vilsmeier reagent is violently exothermic.Staged Temperature Control. Form the reagent at

. Add substrate at

.[1][2][3] Slowly ramp to

over 1 hour.
Product Loss in Workup Incomplete Hydrolysis. The intermediate iminium salt is stable and water-soluble.pH Adjustment. The quench must be buffered. Simple water addition is often insufficient to hydrolyze the stable thiazole-iminium salt. Use Sodium Acetate (NaOAc) buffer.
Violent Fuming Rapid Quench. Direct addition of water to

mixture.
Inverse Quench. Pour the reaction mixture slowly into ice-cold NaOAc solution, not the other way around.
Optimized Protocol: Vilsmeier-Haack

Target: 2-Chlorothiazole-5-carbaldehyde

  • Reagent Formation: In a flame-dried flask under

    
    , charge DMF  (5.0 eq). Cool to 
    
    
    
    .
  • Activation: Dropwise add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
      (3.0 eq). Critical: Keep internal temp 
    
    
    
    . Stir for 30 min at
    
    
    to form the white semi-solid Vilsmeier salt.
  • Addition: Add 2-chlorothiazole (1.0 eq) dropwise (neat or in minimal DMF).

  • Reaction: Warm to RT, then heat to

    
      for 4 hours. Monitor by TLC (Note: The iminium intermediate may not move on TLC; look for disappearance of starting material).
    
  • Quench (The "Yield Maker"):

    • Prepare a beaker with crushed ice and Sodium Acetate (excess).

    • Pour the hot reaction mixture slowly onto the ice/NaOAc with vigorous stirring.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Isolation: Extract with EtOAc or DCM. Wash with

    
     (to remove acid) and brine.
    

Module 2: The Lithiation Route

Case Context: Used when Vilsmeier fails or when C2-substitution is sensitive to harsh acidic/thermal conditions. User Complaint: "I'm getting a mixture of products," or "The aldehyde decomposes immediately."

The Regioselectivity Logic

Thiazole protons have distinct pKa values: C2 (


) > C5 (

).
  • Scenario A (Unsubstituted Thiazole): Lithiation occurs at C2 . You must block C2 to get C5-formylation.

  • Scenario B (2-Chlorothiazole): The Cl atom blocks C2 and acidifies C5 via induction. Lithiation occurs selectively at C5 .

Lithiation_Logic Substrate Substrate Selection C2_H Thiazole (C2-H) Substrate->C2_H C2_Cl 2-Chlorothiazole (C2-Cl) Substrate->C2_Cl Lithiation_C2 Lithiation at C2 (Thermodynamic) C2_H->Lithiation_C2 n-BuLi Lithiation_C5 Lithiation at C5 (Directed) C2_Cl->Lithiation_C5 n-BuLi, -78°C Block Must use Blocking Group (e.g., TMS) or Halogen Dance Lithiation_C2->Block To get C5 product Product 5-Formyl Product Lithiation_C5->Product DMF Quench

Figure 2: Decision Tree for Lithiation-based Formylation.

Optimized Protocol: Cryogenic Formylation

Target: High-purity 2-chlorothiazole-5-carbaldehyde

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool 2-chlorothiazole solution to

    
      (Dry ice/Acetone).
    
  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

    • Tip: Keep temp below

      
      . Rate of addition is critical to prevent "hot spots" which cause self-condensation.
      
    • Stir for 30–60 mins at

      
      . The solution usually turns yellow/orange.
      
  • Formylation: Add dry DMF (1.5 eq) or N-formylpiperidine (more reactive) dropwise.

  • Quench: Stir 30 mins at

    
    , then quench with acetic acid  (dilute in THF) at low temperature before warming to RT.
    
    • Why? Basic alkoxides can degrade the aldehyde during warming.

Module 3: Isolation & Stability (The "Tar" Problem)

FAQ: Why does my product turn dark on the shelf? Thiazole-5-carbaldehydes are electron-deficient aldehydes. They are prone to:

  • Oxidation: Auto-oxidation to the carboxylic acid (white solid turning to goo).

  • Cannizzaro Reaction: In the presence of residual base from workup.

  • Polymerization: Aldehyde-amine condensation if any starting amine impurities exist.

Stability Protocol:

  • Storage: Store under Nitrogen/Argon at

    
    .
    
  • Purification:

    • Crystallization: Preferred over column chromatography. 2-Chlorothiazole-5-carbaldehyde can often be recrystallized from Hexane/EtOAc or Heptane.

    • Column: If necessary, use silica neutralized with 1%

      
      , but elute quickly. Acidic silica can catalyze decomposition.
      

Comparison of Methods

FeatureVilsmeier-Haack (VH)Lithiation
Scalability High (Kg scale)Low (Cryogenic limits)
Cost Low (

/DMF)
High (n-BuLi, dry solvents)
Safety Thermal hazards, FumesPyrophoric reagents
Selectivity Good for 2-substitutedExcellent (Regiocontrolled)
Rec. Use Primary Route Backup / Lab Scale

References

  • Process Chemistry of Dasatinib Intermediates

    • Title: "A convenient new and efficient commercial synthetic route for das
    • Source: viXra (2017)[4]

    • Relevance: Details the industrial synthesis of 2-chlorothiazole-5-carbaldehyde using Vilsmeier chemistry.
  • Vilsmeier-Haack Mechanism & Optimization

    • Title: "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent"
    • Source: PMC / NIH (2023)
    • Relevance: Provides mechanistic insights into optimizing VH conditions for deactiv
  • Lithiation Strategies for Thiazoles

    • Title: "Thiazole Synthesis and Biological Activities"[3][5][6]

    • Source: Kuey.
    • Relevance: Discusses substitution patterns and lithiation logic for thiazole deriv
  • General Thiazole Chemistry

    • Title: "Thiazole-5-carbaldehyde Synthesis by Cascade Annul
    • Source: PubMed (2022)
    • Relevance: Alternative synthesis routes and stability discussions.

Sources

Optimization

Troubleshooting low reactivity of thiazole aldehyde in condensation reactions

Topic: Troubleshooting Low Reactivity of Thiazole Aldehydes in Condensation Reactions Ticket ID: THZ-ALD-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Deceptive Simplicity of Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of Thiazole Aldehydes in Condensation Reactions Ticket ID: THZ-ALD-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Deceptive Simplicity of Thiazole Aldehydes

Welcome to the technical support hub. If you are here, you are likely staring at a reaction flask containing black tar, unreacted starting material, or a hydrolyzed product that vanished during workup.

The Core Problem: Thiazole aldehydes (particularly 2-thiazolecarboxaldehyde) are chemically schizophrenic. The thiazole ring is electron-deficient (π-deficient), mimicking pyridine. While this should theoretically make the aldehyde carbonyl more electrophilic, it introduces three fatal complications:

  • Instability: The electron-withdrawing nature of the ring makes the C2-H (if unsubstituted) or the aldehyde C-H acidic, leading to self-condensation (benzoin-type) or rapid oxidation.

  • Catalyst Poisoning: The sulfur atom is a soft Lewis base that can irreversibly bind to metal catalysts or interfere with proton transfer steps.

  • Reversibility: Imine/enamine formation with electron-deficient aldehydes is highly reversible; the equilibrium constant (

    
    ) often favors hydrolysis.
    

This guide provides the diagnostic frameworks and "nuclear option" protocols to force these reactions to completion.

Module 1: Diagnostic Framework

Before adding more catalyst, you must validate the integrity of your starting material. Thiazole aldehydes degrade into dimers and carboxylic acids that inhibit condensation.

Workflow: The "Black Tar" Prevention Protocol

DiagnosticFlow Start START: Reaction Failed/Low Yield CheckSM Step 1: Analyze Aldehyde Purity (TLC/NMR) Start->CheckSM IsPure Is it >95% Pure? CheckSM->IsPure Purify Action: Kugelrohr Distillation (Argon atm, Low Pressure) IsPure->Purify No (Dark/Tar) CheckPos Step 2: Check Substitution Position IsPure->CheckPos Yes (Yellow Oil/Solid) Purify->CheckPos Pos2 Position 2 (C2-CHO) CheckPos->Pos2 Pos45 Position 4 or 5 (C4/C5-CHO) CheckPos->Pos45 IssueStability Root Cause: Self-Condensation/Dimerization Solution: Use Fresh (<4h) or Store as Bisulfite Adduct Pos2->IssueStability IssueSteric Root Cause: Steric/Electronic Solution: Lewis Acid Activation Pos45->IssueSteric

Caption: Diagnostic logic flow for identifying failure modes in thiazole aldehyde condensations. C2-aldehydes require immediate use after purification.

Module 2: Reaction Optimization & FAQs

Scenario A: Knoevenagel Condensation (Aldehyde + Active Methylene)

User Question: "I am using piperidine/acetic acid (standard conditions) to condense 2-thiazolecarboxaldehyde with malononitrile, but I get low conversion and a lot of side products."

Technical Analysis: Standard weak bases (piperidine) are often insufficient for thiazoles because the reaction is slow, allowing the unstable aldehyde to decompose. Furthermore, the basic conditions can trigger the Cannizzaro reaction or ring-opening of the thiazole.

The Solution: TiCl₄-Mediated Condensation (Lehnert’s Reagent) Titanium tetrachloride (


) serves a dual function:
  • Super-Activation: It coordinates to the aldehyde oxygen, massively increasing electrophilicity.

  • Chemical Dehydration: It reacts with the released water to form

    
    , driving the equilibrium irreversibly to the right.
    
ParameterStandard Method (Piperidine/AcOH)Optimized Method (TiCl₄/Base)
Reaction Temp Reflux (80-110°C)0°C to Room Temp
Reaction Time 12-24 Hours30-60 Minutes
Water Removal Dean-Stark (inefficient for trace water)Chemical Scavenging (Irreversible)
Yield (Typical) 30-50% (Variable)85-95% (Consistent)
Risk Thermal decomposition of thiazoleMoisture sensitivity of TiCl₄
Scenario B: Schiff Base Formation (Aldehyde + Amine)

User Question: "I formed the imine (confirmed by color change), but after silica column chromatography, I recovered my starting aldehyde."

Technical Analysis: Thiazole imines are hydrolytically unstable . The electron-withdrawing thiazole ring makes the imine carbon highly electrophilic, inviting attack by water during workup or on the acidic silica gel.

Troubleshooting Steps:

  • Avoid Silica: Use neutral alumina (activity grade III) or recrystallization. Silica gel is acidic and contains bound water, which hydrolyzes the imine.

  • One-Pot Reduction: If the imine is an intermediate for reductive amination, do not isolate it. Add the reducing agent (

    
     or 
    
    
    
    ) directly to the reaction pot.
  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction to capture water as it forms.

Module 3: Visualizing the Mechanism

Understanding why the TiCl₄ method works is crucial for adapting it to your specific substrate.

TiCl4Mechanism Aldehyde Thiazole Aldehyde Complex Activated Complex [R-CHO---TiCl4] Aldehyde->Complex Coordination TiCl4 TiCl4 TiCl4->Complex Nucleophile Nucleophile (e.g., Malonate) Enolate Titanium Enolate Nucleophile->Enolate + Base Base Base (N-Methylmorpholine) Base->Enolate Adduct Titanium-Bound Intermediate Complex->Adduct Fast Attack Enolate->Adduct Product Condensation Product (Alkene/Imine) Adduct->Product Elimination Waste TiO2 + HCl-Base Salt Adduct->Waste Irreversible

Caption: Mechanism of TiCl4-mediated condensation. Titanium acts as both Lewis acid activator and dehydrating agent.

Module 4: Validated Experimental Protocols

Protocol 1: The "Nuclear Option" (TiCl₄ Mediated Knoevenagel)

Use this when standard reflux fails.

Reagents:

  • Thiazole Aldehyde (1.0 equiv)

  • Active Methylene Compound (1.0 equiv)

  • 
     (2.0 equiv) - Handle with extreme care, fumes in air
    
  • Base: Pyridine or N-Methylmorpholine (4.0 equiv)

  • Solvent: Anhydrous THF or

    
    
    

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and cool to 0°C under an Argon atmosphere.

  • Solvation: Dissolve the thiazole aldehyde and active methylene compound in anhydrous THF.

  • Addition (Critical): Add

    
     dropwise via syringe. The solution will likely turn yellow/orange (formation of the Ti-complex). Caution: Exothermic.
    
  • Base Addition: Add the base dropwise over 10 minutes. A precipitate (base-HCl salt) will form immediately.

  • Reaction: Allow to warm to room temperature. Stir for 1–2 hours.

  • Quench: Pour the mixture into water/ether.

  • Workup: Wash the organic layer with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (if stable) or recrystallization.

Protocol 2: Microwave-Assisted Synthesis (Green Alternative)

Use this for high-throughput screening or if TiCl₄ is unavailable.

Reagents:

  • Thiazole Aldehyde (1.0 equiv)

  • Amine/Methylene (1.0 equiv)

  • Catalyst: Basic Alumina (

    
    ) or minimal Ethanol
    

Procedure:

  • Mix reactants in a microwave-safe vial.

  • Add 100 mg of Basic Alumina (acts as solid support and catalyst).

  • Irradiate at 80°C for 5-10 minutes (Power: 100-150W).

  • Extract product with

    
     and filter off the alumina.
    
  • Note: This often avoids the "black tar" formation by minimizing thermal exposure time.

References

  • Lehnert, W. (1973). "Knoevenagel-Condensations with TiCl4/Base – A High Yield Protocol." Tetrahedron, 29(4), 635-638.

  • Dondoni, A., & Marra, A. (2004). "Thiazole-based synthesis: Methods and Applications." Chemical Reviews, 104(5), 2557-2600.

  • Metwally, M. A., et al. (2012). "Microwave-Assisted Synthesis of Thiazole Derivatives." Journal of Chemistry, 2012, Article ID 417642.

  • BenchChem Technical Support. (2025). "Optimizing Schiff Base Formation: Troubleshooting Guide." BenchChem Knowledge Base.

Troubleshooting

Stability of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde in acidic vs basic conditions

Welcome to the technical support guide for 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde that influence its stability?

A1: The stability of this molecule is governed by the interplay of its three key components: the 1,3-thiazole ring, the C5-carbaldehyde group, and the C2-oxolane (tetrahydrofuran) substituent.

  • 1,3-Thiazole Ring: This aromatic heterocycle is generally stable, but its electron distribution is crucial. The C5 position is relatively electron-rich compared to the C2 position, which is the most electron-deficient.[1][2] This makes the C5-carbaldehyde less reactive than its C2 or C4 counterparts.[1]

  • Carbaldehyde Group: The aldehyde functional group is susceptible to both oxidation and reduction. Its reactivity is moderated by its attachment to the electron-rich C5 position of the thiazole ring.[1]

  • Oxolane (Tetrahydrofuran) Ring: This saturated ether is generally stable but can undergo acid-catalyzed ring-opening.[3] Its linkage to the electron-deficient C2 position of the thiazole can influence its susceptibility to this reaction.

Q2: My compound appears to be degrading in acidic media. What is the likely mechanism?

A2: Acid-catalyzed degradation likely proceeds via two primary pathways: hydrolysis of the oxolane ring and acid-catalyzed reactions of the aldehyde.

  • Oxolane Ring Opening: Strong acids can protonate the oxygen atom of the tetrahydrofuran ring, initiating a ring-opening reaction to form a linear polymer, poly(tetramethylene ether) glycol (PTMEG).[3][4]

  • Aldehyde Reactions: While the aldehyde is somewhat deactivated, acidic conditions can still promote reactions such as acetal formation if alcohols are present as solvents or impurities.

Q3: I'm observing instability under basic conditions. What are the potential degradation pathways?

A3: In basic media, the primary points of instability are the aldehyde group and the proton at the Cα position to the carbonyl.

  • Cannizzaro Reaction (Disproportionation): In the absence of α-protons, aldehydes can undergo disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid. However, 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde does have an α-proton (the aldehyde proton itself), making other base-catalyzed reactions more likely.

  • Aldol-Type Reactions: The aldehyde can react with itself or other enolizable carbonyl compounds present in the reaction mixture. This is a common reactivity pathway for aldehydes in the presence of a base.[5]

  • Enolate Formation and Subsequent Reactions: The α-hydrogen of the aldehyde is weakly acidic (pKa ~17) and can be removed by a strong base to form an enolate.[6] This enolate is nucleophilic and can participate in various reactions.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure the long-term stability of 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the aldehyde group.
Light Amber vial or protection from lightPrevents potential photodegradation.
Moisture Tightly sealed containerAvoids hydrolysis and water-mediated reactions.

For solutions, it is best to prepare them fresh. If short-term storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures.

Troubleshooting Guide

Issue 1: Inconsistent reaction yields or unexpected byproducts.
Potential Cause Troubleshooting Steps
Degradation of starting material 1. Verify the purity of the 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde by NMR or LC-MS before use. 2. Ensure proper storage conditions have been maintained.
Reaction conditions too harsh (acidic or basic) 1. If using acidic conditions, consider using a milder acid or a non-aqueous system. 2. If using basic conditions, use the minimum required stoichiometry of a weaker base at the lowest effective temperature.
Solvent incompatibility 1. Avoid protic solvents like methanol or ethanol, especially under acidic conditions, to prevent acetal formation. 2. Ensure the solvent is dry and degassed to prevent hydrolysis and oxidation.
Issue 2: Color change of the compound upon storage.
Potential Cause Troubleshooting Steps
Oxidation 1. The aldehyde may have oxidized to the corresponding carboxylic acid. 2. Confirm the identity of the colored species by analytical techniques. 3. Store the compound under an inert atmosphere.
Polymerization/Side Reactions 1. Impurities or exposure to light and air could catalyze polymerization or other side reactions. 2. Purify the material if necessary and store it under the recommended conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.

Materials:

  • 2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-PDA to observe the formation of degradation products.

Visualizing Degradation Pathways

Acid-Catalyzed Degradation

cluster_acid Acidic Conditions (H+) A 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde B Protonated Oxolane Intermediate A->B Protonation E Protonated Aldehyde A->E Protonation C Ring-Opened Carbocation B->C Ring Opening D Polymerization / Hydrolysis Products C->D F Acetal Formation (in presence of ROH) E->F

Caption: Potential degradation pathways under acidic conditions.

Base-Catalyzed Degradation

cluster_base Basic Conditions (OH-) G 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde H Enolate Intermediate G->H Deprotonation I Aldol Adduct H->I Nucleophilic Attack on another Aldehyde J Aldol Condensation Product I->J Dehydration

Caption: Potential degradation pathways under basic conditions.

References

  • Benchchem. Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers.
  • Chem-Impex. Thiazole-5-carbaldehyde.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Chemical Papers. Benzothiazole compounds XXX.
  • Wikipedia. Tetrahydrofuran.
  • Lyondell Chemical Company. THF (Tetrahydrofuran)
  • Michigan St
  • Wikipedia. Aldehyde.

Sources

Optimization

Overcoming solubility issues of thiazole intermediates in water

Topic: Overcoming solubility issues of thiazole intermediates in water Role: Senior Application Scientist Status: Active Support Guide Introduction: The Thiazole Paradox Welcome to the Thiazole Support Hub. If you are he...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of thiazole intermediates in water Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Thiazole Paradox

Welcome to the Thiazole Support Hub. If you are here, you are likely facing a common phenomenon: your thiazole intermediate dissolves perfectly in organic solvents (DMSO, DCM, Methanol) but precipitates immediately upon addition to aqueous buffers.

The Root Cause: The core issue lies in the electronic nature of the thiazole ring. The nitrogen atom in the thiazole ring is a weak base with a pKa of approximately 2.5 [1][3].[1]

  • At pH < 2.0: The nitrogen is protonated (

    
    ), making the molecule ionic and water-soluble.
    
  • At pH > 3.0 (including physiological pH 7.4): The molecule is neutral.[2] Without the charge, the lipophilic character (LogP) dominates, leading to rapid aggregation and precipitation [1].

This guide moves beyond simple "add more solvent" advice. We will engineer a thermodynamic environment that keeps your thiazole stable in aqueous media.

Module 1: Troubleshooting & Diagnostics

Q: My compound crashes out when I dilute my DMSO stock into the media. Why?

A: You are battling "Kinetic Solubility." When you inject a DMSO stock into water, you create a momentary state of supersaturation.[2] The compound is thermodynamically unstable but kinetically trapped. Over time (minutes to hours), the molecules align, crystallize, and precipitate. This is often accelerated by the "salting-out" effect of ions in PBS or cell media [5].

The Fix: Do not add the DMSO stock directly to the bulk media. Instead, use an Intermediate Dilution Step with a surfactant or polymer to create a "solubility bridge."[2]

Q: Can I just acidify the water to dissolve it?

A: Only if your assay tolerates pH < 3. Because the pKa is ~2.5, you need a pH at least 2 units lower (pH ~0.5) to ensure >99% ionization. This is corrosive and incompatible with biological assays.[2] For neutral pH assays, salt formation (e.g., Hydrochloride) is often ineffective because the salt will disproportionate (revert to the insoluble free base) as soon as it hits the pH 7.4 buffer [6].

Module 2: Strategic Solutions (Decision Logic)

Use the following logic flow to select the correct solubilization strategy based on your downstream application.

ThiazoleSolubility Start Start: Thiazole Precipitation CheckApp Check Application Start->CheckApp CellAssay Cell-Based Assay (Strict pH/Toxicity limits) CheckApp->CellAssay ChemSynth Chemical Synthesis (Flexible conditions) CheckApp->ChemSynth DMSOLimit Can you tolerate >1% DMSO? CellAssay->DMSOLimit Acidic Can you use pH < 2? ChemSynth->Acidic Cosolvent Strategy A: Cosolvent Ramping (DMSO + PEG400) DMSOLimit->Cosolvent Yes Complex Strategy B: Cyclodextrin Complexation (HP-β-CD) DMSOLimit->Complex No (Toxic) Protonation Strategy C: pH Adjustment (HCl) Acidic->Protonation Yes MixedSolv Strategy D: Organic/Aq Mixtures (THF/Water) Acidic->MixedSolv No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 3: Formulation Protocols

Protocol A: The "Golden" Cosolvent System (DMSO/PEG)

Best for: High-throughput screening (HTS) where moderate organic solvent is allowed.

Pure DMSO is often insufficient because upon dilution, the "water spike" causes immediate crashing. Polyethylene Glycol (PEG) acts as an interface stabilizer.[2]

The Recipe:

  • Stock: Dissolve Thiazole to 100X final concentration in 100% DMSO.

  • Intermediate: Mix the DMSO stock 1:1 with PEG-400 .

  • Final: Slowly add the (DMSO/PEG) mix to the aqueous buffer with rapid vortexing.

ComponentFunctionFinal Conc. Limit (Cell Assay)
DMSO Primary Solubilizer< 0.5% (sensitive) to 1.0% (robust) [4]
PEG-400 Cosolvent/Stabilizer< 5%
Tween-80 Surfactant (prevents aggregation)< 0.1%
Protocol B: Cyclodextrin Encapsulation (The "Stealth" Method)

Best for: In vivo studies or highly sensitive cell lines where DMSO is toxic.

Cyclodextrins (CDs) form a "host-guest" complex.[2][3][4] The hydrophobic thiazole hides inside the CD cavity, while the hydrophilic CD exterior interacts with water [2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for thiazoles.[2]

Step-by-Step Encapsulation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[2] Filter (0.22 µm) to remove dust.[2]

  • Add Compound: Add excess solid thiazole to the CD solution.

  • Equilibration: Shake or stir at room temperature for 24–48 hours .

    • Note: Sonication can speed this up but may generate heat (degradation risk).[2]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter.

  • Quantification: Analyze the filtrate by HPLC to determine the soluble concentration.

  • Lyophilization (Optional): Freeze-dry to obtain a water-soluble powder.[2][5]

Critical Check: The molar ratio of Thiazole:CD is usually 1:[3]1. If solubility is still low, you may need to increase the CD concentration, but do not exceed the toxicity limits of the CD itself (typically safe up to very high concentrations, but check specific cell line sensitivity) [5].

Module 4: Advanced FAQs

Q: I see a "cloud" that disappears after 5 minutes. Is it safe to use?

No. This is a metastable state.[2] The cloudiness indicates micro-precipitates. Even if they visually disappear (redissolve or settle), the concentration is non-homogenous.

  • Action: Centrifuge the solution at 10,000 x g for 5 minutes. If you see a pellet, your concentration is inaccurate.

Q: Which salt form should I synthesize if I want better solubility?

While HCl is common, it is often too hygroscopic and acidic.[2] For thiazoles, consider Mesylate (Methanesulfonate) or Tosylate salts.[2]

  • Why? These organic counter-ions are larger and can disrupt the crystal lattice energy more effectively than the small Chloride ion, potentially offering better stability, though the pH-disproportionation issue remains at neutral pH [6].

Q: How do I measure the exact solubility limit?

Do not rely on visual inspection. Use the Saturation Shake-Flask Method :

  • Add excess solid to buffer.[2]

  • Shake for 24 hours at constant temp.

  • Filter.[2]

  • Inject into HPLC.

  • Calculate concentration against a standard curve prepared in 100% DMSO.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9256, Thiazole.[2] Retrieved from [Link][2]

  • Jansook, P., et al. (2018). Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications.[2][6] International Journal of Pharmaceutics.[2] Retrieved from [Link] (Contextual validation from search result 1.18, 1.21)

  • Assay Guidance Manual (NCBI). DMSO Tolerance in Biological Assays.[2] Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews.[2] Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.[2] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Thiazole Formylation

Welcome to the technical support center for the optimization of reaction temperature in thiazole formylation. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction temperature in thiazole formylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of this crucial chemical transformation. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to understand the underlying principles governing the reaction's success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the formylation of thiazoles, with a focus on the critical role of reaction temperature.

Question 1: My Vilsmeier-Haack formylation of a substituted thiazole is resulting in a very low yield or no product at all. What are the likely temperature-related causes?

Answer:

Low or no yield in a Vilsmeier-Haack reaction is a frequent issue, often directly linked to improper temperature control at two critical stages: the formation of the Vilsmeier reagent and the subsequent formylation of the thiazole substrate.

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent (a chloromethyliminium salt formed from DMF and a chlorinating agent like POCl₃ or oxalyl chloride) is thermally unstable.[1] If the temperature during its preparation is too high, it can decompose, leading to a lower concentration of the active formylating agent. This, in turn, results in a diminished overall yield.[1]

  • Substrate/Product Degradation: Thiazole derivatives, while generally possessing high thermal stability, can be sensitive to strongly acidic conditions and high temperatures, especially when activated by electron-donating groups.[2] The Vilsmeier-Haack reaction is often exothermic.[1] Inadequate cooling can lead to localized "hot spots" or a runaway reaction, causing degradation of the starting material or the formylated product into intractable tars.[1]

  • Insufficient Activation Energy: Conversely, for less reactive thiazole substrates (e.g., those with electron-withdrawing groups), the reaction may require heating to overcome the activation energy.[1][3] If the temperature is too low, the reaction may not proceed at a reasonable rate or at all.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Question 2: I'm observing the formation of multiple products in my thiazole formylation. How can temperature influence the regioselectivity?

Answer:

Temperature is a key factor in controlling the regioselectivity of electrophilic aromatic substitution reactions, including the formylation of thiazoles.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms fastest will be the major product. For thiazoles, electrophilic substitution preferentially occurs at the C5 position, which has the highest electron density.[4] At higher temperatures, the reaction may shift towards thermodynamic control. This provides enough energy to overcome the activation barrier for substitution at less favored positions (like C4), potentially leading to a mixture of isomers.[1]

  • Influence on Formylating Agent: In some formylation reactions, such as the Duff reaction, higher temperatures can promote side reactions like di-formylation if multiple activated positions are available on the aromatic ring.[5]

Strategies to Enhance Regioselectivity:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled product.

  • Controlled Addition: Add the thiazole substrate slowly to the formylating agent at a low temperature to maintain better control over the reaction exotherm.

Question 3: During the Duff formylation of a hydroxy-substituted thiazole, I'm getting a significant amount of dark, insoluble polymer. What is the cause and how can I prevent this?

Answer:

The formation of resinous or polymeric material is a known side reaction in the formylation of phenols, particularly under the acidic conditions of the Duff reaction.[5] This occurs through repeated hydroxymethylation and subsequent condensation reactions.

  • Role of Temperature: Higher temperatures significantly accelerate these polymerization side reactions.[5] The key is to find a temperature that is sufficient for the desired formylation to occur without promoting excessive polymerization.

Preventative Measures:

  • Optimize Temperature: Maintain the lowest effective temperature for the formylation. A systematic study starting from a lower temperature (e.g., 70°C) and gradually increasing it can help identify the optimal point.[5]

  • Control Stoichiometry: Ensure the ratio of hexamethylenetetramine (HMTA) to the phenolic substrate is carefully controlled. An excess of HMTA can sometimes contribute to side reactions.[5]

  • Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or HPLC and stop it as soon as the desired product is maximized to prevent further side reactions.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of reaction temperature for thiazole formylation.

FAQ 1: What is the typical temperature range for the formylation of thiazoles, and how does it vary with the chosen method?

Answer:

The optimal temperature range for thiazole formylation is highly dependent on the specific method employed and the reactivity of the thiazole substrate.

Formylation MethodTypical Temperature RangeSubstrate Suitability & Remarks
Vilsmeier-Haack 0°C to 120°C[1]Highly versatile. Reactive substrates may only require 0°C to room temperature, while less reactive ones may need heating up to 80-100°C.[1]
Duff Reaction 70°C to 140°C[6]Primarily for phenols and other electron-rich aromatics. Higher temperatures can lead to resin formation.[5]
Reimer-Tiemann 50°C to 70°CUsed for phenols. The reaction is often exothermic and can be prone to thermal runaways, requiring careful temperature control.[7][8][9]
Gattermann Room Temperature to 50°CApplicable to phenols, phenolic ethers, and electron-rich heterocycles.[10]

FAQ 2: How does the stability of the thiazole ring itself influence the choice of reaction temperature?

Answer:

The thiazole nucleus is known for its high thermal stability, which is a significant advantage in many synthetic applications.[2] Some thiazole-containing structures have been shown to be stable at temperatures up to 260°C.[11] This inherent stability allows for a relatively wide range of reaction temperatures to be explored during formylation without significant degradation of the core heterocyclic ring.

However, the stability can be influenced by the substituents on the ring. Electron-donating groups can activate the ring towards desired electrophilic substitution but may also increase its susceptibility to degradation under harsh acidic conditions and high temperatures. Conversely, electron-withdrawing groups deactivate the ring, often necessitating higher temperatures to achieve formylation.

FAQ 3: Can microwave irradiation be used to optimize the reaction temperature and time for thiazole formylation?

Answer:

Yes, microwave irradiation is an effective technique for optimizing thiazole synthesis and, by extension, can be applied to formylation reactions. Microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to:

  • Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.

  • Increased Yields: By minimizing reaction time, the formation of degradation byproducts can be reduced.

  • Access to Higher Temperatures: Microwave heating can safely achieve temperatures above the boiling points of the solvents used at atmospheric pressure.[12][13]

It is important to note that direct translation of reaction conditions from conventional heating to microwave irradiation is not always straightforward. A systematic optimization of temperature, pressure, and reaction time is necessary for each specific substrate and reaction.

FAQ 4: What is the mechanistic basis for temperature's effect on formylation reactions?

Answer:

The effect of temperature on chemical reactions is fundamentally governed by the principles of chemical kinetics and thermodynamics, as described by the Arrhenius equation.

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases (Arrhenius Eq.) Selectivity Selectivity Temp->Selectivity Can Decrease (Thermodynamic Control) SideRxns Side Reactions (Degradation, Polymerization) Temp->SideRxns Increases rate Yield Product Yield Rate->Yield Positive Effect (if desired rxn is faster) Selectivity->Yield Impacts Purity SideRxns->Yield Negative Effect

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Spectrum of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1] Executive Summary The structural validation of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (also known as 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]

Executive Summary

The structural validation of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde (also known as 2-(tetrahydrofuran-2-yl)thiazole-5-carbaldehyde) presents a unique challenge in medicinal chemistry.[2] This scaffold combines a heteroaromatic core (thiazole) with a saturated, chiral ether ring (oxolane/THF) and a reactive electrophile (aldehyde).

This guide compares the Standard 1D 1H NMR Protocol against an Advanced Multi-Dimensional Approach (HSQC/COSY) for unambiguous assignment. While standard 1D NMR is sufficient for purity checks, the advanced protocol is required to resolve the complex coupling within the oxolane ring and confirm the integrity of the chiral center at C2'.[1]

Critical Analysis: Methodological Comparison

Method A: Standard 1D 1H NMR (300-400 MHz)[2]
  • Best For: Routine purity assessment, monitoring reaction completion (e.g., disappearance of aromatic furan precursors).[1]

  • Limitations: The aliphatic region (1.8 – 2.5 ppm) of the oxolane ring often appears as overlapping multiplets, making it difficult to detect subtle impurities or diastereomers.[1]

  • Solvent Effect: In CDCl₃ , the aldehyde proton is distinct (~9.9 ppm).[1] In DMSO-d₆ , water suppression artifacts can sometimes interfere with the oxolane C3'/C4' signals if not carefully managed.[2]

Method B: Advanced Structural Validation (600 MHz + 2D COSY/HSQC)
  • Best For: Full structural elucidation, confirming regiochemistry, and distinguishing between the target tetrahydrofuran (oxolane) and potential dihydrofuran byproducts.

  • Performance Advantage:

    • COSY (Correlation Spectroscopy): Maps the spin system of the oxolane ring (H2' → H3' → H4' → H5'), proving the ring is fully saturated.

    • HSQC (Heteronuclear Single Quantum Coherence): Crucial for confirming the hybridization of the C2' carbon (methine) and distinguishing it from any residual unreacted starting materials.

Detailed Spectral Assignment (Reference Data)

The following assignment is derived from high-fidelity analog analysis (e.g., 2-chloro-thiazole-5-carbaldehyde and 2-(tetrahydrofuran-2-yl)thiazole-5-carboxylic acid derivatives) and theoretical chemical shift principles.

Chemical Structure & Numbering[1][2][3][4]
  • Thiazole Ring: Positions 2, 4, 5 (S is 1, N is 3).[1]

  • Oxolane (THF) Ring: Positions 2', 3', 4', 5' (O is 1').[1]

  • Aldehyde: Position 5-CHO.[2]

Table 1: Predicted Reference Shifts (CDCl₃, 400 MHz)
Proton (Assignment)Shift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Structural Insight
Aldehyde (-CHO) 9.92 – 9.98 Singlet (s)1H-Highly deshielded; diagnostic for 5-formyl group.[2]
Thiazole C4-H 8.35 – 8.45 Singlet (s)1H-Aromatic; deshielded by adjacent N and S.
Oxolane C2'-H 5.15 – 5.25 Doublet of doublets (dd)1HJ ≈ 7.0, 5.0Key Chiral Handle. Benzylic-like position; shift indicates attachment to aromatic ring.[2]
Oxolane C5'-H 3.90 – 4.15 Multiplet (m)2H-Adjacent to Oxygen; distinct diastereotopic splitting possible.[2]
Oxolane C3'-H 2.30 – 2.45 Multiplet (m)1H-Geminal/Vicinal coupling; often overlaps.[2]
Oxolane C3'-H / C4'-H 1.90 – 2.15 Multiplet (m)3H-Bulk methylene envelope.[2]

Note on Impurity Detection: If you observe signals in the 6.0 – 7.5 ppm range (other than the Thiazole C4-H), it indicates incomplete reduction of the furan ring (aromatic protons) or contamination with starting materials like 2-bromothiazole.

Visualization of Structural Logic[1]

Diagram 1: COSY Correlation Network

This diagram illustrates the scalar coupling network used to validate the oxolane ring system.[2]

COSY_Network H_Aldehyde Aldehyde H (9.95 ppm) H_Thiazole Thiazole C4-H (8.40 ppm) H_Aldehyde->H_Thiazole 3J (C-C) H_Ox_2 Oxolane H2' (5.20 ppm) H_Ox_2->H_Thiazole 3J (C-N) H_Ox_3 Oxolane H3' (2.35 ppm) H_Ox_2->H_Ox_3 3J H_Ox_4 Oxolane H4' (2.00 ppm) H_Ox_3->H_Ox_4 3J H_Ox_5 Oxolane H5' (4.00 ppm) H_Ox_4->H_Ox_5 3J

Caption: COSY (Solid Grey) and HMBC (Dashed Red) correlations required to confirm the connectivity of the oxolane ring to the thiazole core.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and match the reference data above, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl₃? It minimizes exchange broadening of the aldehyde proton compared to DMSO and provides better resolution in the aliphatic region (1.5–2.5 ppm).

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., MgSO₄ residues from workup).[1]

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: The aldehyde proton has a long T1 relaxation time.[2] A short D1 will reduce its integral accuracy, making quantitative purity analysis unreliable.[1]

  • Scans (NS): 16 to 64 scans (depending on concentration).

  • Spectral Width: -2 to 14 ppm (ensure Aldehyde at ~10 ppm is captured).[2]

Step 3: Workflow Diagram

Workflow Start Crude Product (Yellow/Orange Solid) Prep Dissolve in CDCl3 (+0.03% TMS) Start->Prep Acq Acquire 1H NMR (d1 = 2.0s) Prep->Acq Check1 Check 6.5-7.5 ppm (Aromatic Furan?) Acq->Check1 Check1->Start Signals Present (Re-purify) Pass Pass: Pure Oxolane (Aliphatic only) Check1->Pass No Signals Assign Integrate & Assign (Ref: Table 1) Pass->Assign

Caption: Quality Control Workflow for validating the reduction of furan precursors to the oxolane target.

References

  • ChemicalBook. (n.d.).[2] 2-Chloro-1,3-thiazole-5-carbaldehyde 1H NMR Spectrum. Retrieved from

    • Use: Reference for Thiazole-5-carbaldehyde core shifts.
  • World Intellectual Property Organization. (2015).[2] WO2015089337A1: Biaryl compounds useful for the treatment of human diseases.[2][3] Retrieved from

    • Use: Experimental data for 2-(tetrahydrofuran-2-yl)thiazole derivatives (Compound 1-88).[2][3]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2737798, 2-Amino-1,3-thiazole-5-carbaldehyde. Retrieved from

    • Use: Validation of the 5-formyl thiazole proton environment.

Sources

Comparative

Comparative Guide: Characteristic IR Absorption Bands of Thiazole-5-Carbaldehyde

Executive Summary: The Spectroscopic Signature Thiazole-5-carbaldehyde (CAS: 1003-32-3) is a critical heterocyclic building block in the synthesis of antineoplastic agents, fungicides, and kinetic resolution catalysts.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

Thiazole-5-carbaldehyde (CAS: 1003-32-3) is a critical heterocyclic building block in the synthesis of antineoplastic agents, fungicides, and kinetic resolution catalysts.[1] For medicinal chemists, distinguishing this isomer from its regioisomers (2- and 4-carbaldehyde) is a frequent yet high-stakes analytical challenge.

This guide delineates the specific infrared (IR) spectroscopic fingerprint of thiazole-5-carbaldehyde. Unlike the electron-deficient 2-position, the 5-position of the thiazole ring is relatively electron-rich, imparting unique shifts to the carbonyl stretching frequency due to enhanced resonance conjugation.

Spectroscopic Profile: Thiazole-5-Carbaldehyde

The IR spectrum of thiazole-5-carbaldehyde is dominated by the interplay between the aldehyde group and the aromatic thiazole ring.

Key Absorption Bands (Experimental & Theoretical)
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Aldehyde C-H Stretching (

)
2840–2860 & 2740–2760 MediumFermi Resonance Doublet. The lower frequency band (~2750) is distinct from alkyl C-H stretches.
Carbonyl (C=O) Stretching (

)
1660 – 1690 StrongLower frequency than non-conjugated aldehydes (typically 1720+) due to resonance donation from the S-atom at position 1.
Thiazole Ring C=N Stretching1500 – 1550 Medium/StrongCharacteristic of the azole ring system.
Ring Breathing Skeletal Vibration1375 – 1390 MediumA "fingerprint" band specific to the thiazole nucleus.
Aromatic C-H Stretching (

)
3050 – 3100 Weak/MediumSpecifically the C2-H proton, often appearing as a sharp shoulder.
Mechanistic Insight: The "Conjugation Effect"

The position of the formyl group on the thiazole ring dictates the carbonyl stretching frequency (


).
  • C5 Position (Electron Rich): The sulfur atom can donate electron density into the ring system, which conjugates effectively with the C5-carbonyl. This increases the single-bond character of the C=O bond, lowering the wavenumber to ~1660–1690

    
    .
    
  • C2 Position (Electron Deficient): Flanked by Nitrogen and Sulfur, the C2 position is electron-deficient (inductive withdrawal).[2][3] This reduces resonance donation to the carbonyl, maintaining a higher double-bond character and a higher wavenumber (~1700–1720

    
    ).
    

Comparative Analysis: 5-CHO vs. Alternatives

Distinguishing the 5-isomer from the 2-isomer and 4-isomer is critical during synthesis optimization.

Isomer Differentiation Table
FeatureThiazole-5-carbaldehyde Thiazole-2-carbaldehyde Thiazole-4-carbaldehyde
Physical State (RT) Solid (Crystalline)Liquid (Oil)Solid (Low melting)

Frequency
Low (~1660-1690

)
High (~1700-1720

)
Intermediate
C2-H Stretch Present (>3050

)
Absent (Substituted)Present
Sample Prep KBr Pellet or ATR (Solid)Neat Film or ATR (Liquid)KBr Pellet
Reactivity Nucleophilic at C2; Electrophilic at CHOHighly Electrophilic at CHOIntermediate
Decision Logic for Isomer Identification

The following diagram illustrates the logical flow for distinguishing these isomers using standard lab data.

IsomerID Start Unknown Thiazole Aldehyde StateCheck Physical State at 25°C? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Liquid Solid Solid / Crystalline StateCheck->Solid Solid IR_Check_Liq IR Analysis (Neat/ATR) Check C=O Frequency Liquid->IR_Check_Liq IR_Check_Sol IR Analysis (KBr/ATR) Check C=O Frequency Solid->IR_Check_Sol Result_2 Likely Thiazole-2-carbaldehyde (v(CO) > 1700 cm-1) (No C2-H stretch) IR_Check_Liq->Result_2 High v(CO) Result_5 Likely Thiazole-5-carbaldehyde (v(CO) ~1670 cm-1) (Strong C2-H stretch) IR_Check_Sol->Result_5 Lower v(CO) Result_4 Likely Thiazole-4-carbaldehyde (Intermediate v(CO)) (Distinct Fingerprint) IR_Check_Sol->Result_4 Intermediate

Figure 1: Decision tree for the spectroscopic identification of thiazole carbaldehyde isomers.

Experimental Protocols

Protocol A: Sample Preparation (Solid State)

Objective: Obtain a high-resolution spectrum of Thiazole-5-carbaldehyde free from moisture artifacts.

Materials:

  • Thiazole-5-carbaldehyde (Recrystallized from EtOH/Hexane if necessary).

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Hydraulic Press.

Workflow:

  • Desiccation: Ensure the thiazole sample is dry. Aldehydes can form hydrates (gem-diols) in the presence of water, which obliterates the characteristic C=O peak and replaces it with broad O-H bands.

  • Grinding: Mix 1–2 mg of sample with ~100 mg of KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Note: Coarse particles cause light scattering (Christiansen effect), leading to a sloping baseline.

  • Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove trapped air).

  • Acquisition: Record spectrum from 4000 to 400

    
     (32 scans, 4 
    
    
    
    resolution).
Protocol B: Data Validation (Self-Check)

Every IR spectrum must be validated against internal logic markers to ensure data integrity.

Validation RawData Raw IR Spectrum Check1 Check 3300-3500 region RawData->Check1 Check2 Check 1650-1750 region Check1->Check2 No (Clean baseline) BroadOH Broad Peak? Sample Wet/Hydrate Check1->BroadOH Yes SharpCO Sharp Peak? Check2->SharpCO Yes (~1680) Check3 Check 2700-2850 region Fermi Fermi Doublet? Check3->Fermi Yes (Doublet) Action1 Dry sample & Repeat BroadOH->Action1 SharpCO->Check3 Valid Valid Spectrum Fermi->Valid

Figure 2: Validation workflow to ensure spectral integrity and rule out hydration artifacts.

References

  • Sigma-Aldrich. Product Specification: 5-Thiazolecarboxaldehyde. Retrieved from .

  • National Institute of Standards and Technology (NIST). Thiazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from .

  • BenchChem. Comparative Reactivity of Thiazole-Based Aldehydes. Retrieved from .

  • PubChem. 1,3-Thiazole-5-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from .

  • ChemicalBook. Thiazole-5-carboxaldehyde Properties and Suppliers. Retrieved from .

Sources

Validation

Structural Elucidation of 2-(tetrahydrofuran-2-yl)thiazole: A Comparative Guide to EI and ESI Fragmentation

Executive Summary This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 2-(tetrahydrofuran-2-yl)thiazole (Molecular Formula: , MW: 155.22 Da). Designed for analytical chemists and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 2-(tetrahydrofuran-2-yl)thiazole (Molecular Formula:


, MW: 155.22 Da). Designed for analytical chemists and drug development professionals, this document contrasts the structural fingerprinting capabilities of Electron Ionization (EI)  with the sensitivity and precursor-product relationships of Electrospray Ionization (ESI-MS/MS) .

The analysis demonstrates that while EI provides rich structural data via ring-specific cleavage, ESI-MS/MS is superior for trace detection in complex biological matrices, utilizing protonated precursors (


) to generate diagnostic product ions.

Part 1: Chemical Profile & Fragmentation Logic

To interpret the mass spectrum accurately, one must understand the stability of the two heterocyclic rings connected by a single


-bond.
FeatureSpecification
IUPAC Name 2-(Tetrahydrofuran-2-yl)1,3-thiazole
Molecular Weight 155.22 g/mol
Exact Mass 155.0405
Structure A saturated 5-membered ether (THF) linked at C2 to an aromatic 1,3-thiazole ring.
Key Lability The

bond is prone to

-cleavage relative to the ether oxygen.
The Mechanistic Divide: EI vs. ESI
  • Electron Ionization (70 eV): Generates a radical cation

    
     (m/z 155). The high internal energy drives extensive fragmentation, primarily cleaving the bond between the rings and degrading the saturated THF ring.
    
  • Electrospray Ionization (+): Generates a protonated species

    
     (m/z 156). Under Collision-Induced Dissociation (CID), the molecule typically eliminates neutral small molecules or cleaves the inter-ring bond with charge retention governed by proton affinity (PA).
    

Part 2: Detailed Fragmentation Pathways

Electron Ionization (EI) Pathway

In EI, the molecular ion (m/z 155) is often distinct but not the base peak. The fragmentation is dominated by the stability of the oxonium ion formed from the THF moiety and the aromatic stability of the thiazole.

Key Diagnostic Ions (EI):

  • m/z 155 (

    
    ):  Parent ion.
    
  • m/z 71 (

    
    ): Base Peak (Predicted).  The tetrahydrofuranyl cation formed by 
    
    
    
    -cleavage. This is a characteristic oxonium ion.
  • m/z 84/85 (

    
     / 
    
    
    
    ):
    Thiazole ring fragments. The m/z 84 ion corresponds to the thiazolyl cation formed by homolytic cleavage.
  • m/z 42 (

    
    ):  Secondary fragmentation of the THF ring (loss of formaldehyde or ethylene).
    
  • m/z 58 (

    
    ):  Fragmentation of the thiazole ring (loss of HCN).
    
ESI-MS/MS Pathway

In ESI positive mode, the proton localizes on the thiazole nitrogen (highest proton affinity).

Key Transitions (ESI):

  • Precursor: m/z 156 (

    
    ).
    
  • Product A: m/z 86 (

    
    ). Formed by the loss of the neutral dihydrofuran moiety (70 Da).
    
  • Product B: m/z 112. Loss of

    
     (ethylene oxide equivalent) from the THF ring.
    
Visualization of Fragmentation Mechanisms[1][2]

Fragmentation M_EI Molecular Ion (EI) [M]+• m/z 155 Frag_71 THF Oxonium Ion m/z 71 (Base Peak) M_EI->Frag_71 α-cleavage (C-C break) Frag_84 Thiazolyl Cation m/z 84 M_EI->Frag_84 Homolytic cleavage M_ESI Precursor Ion (ESI) [M+H]+ m/z 156 Frag_86 Protonated Thiazole m/z 86 M_ESI->Frag_86 CID Fragmentation Charge Retention on N Frag_Neutral Neutral Loss Dihydrofuran (70 Da) Frag_42 Alkene Radical m/z 42 Frag_71->Frag_42 Ring degradation (-CH2O)

Figure 1: Comparative fragmentation pathways. Red arrows indicate high-energy radical cleavage (EI); Green arrows indicate collision-induced dissociation (ESI).

Part 3: Comparative Performance Analysis

This table contrasts the utility of both methods for specific research objectives.

FeatureEI-GC-MSESI-LC-MS/MS
Primary Utility Identification (Library matching, structural confirmation).Quantification (Trace analysis in plasma/tissue).
Sensitivity Moderate (ng range).High (pg range).
Specificity High (Fingerprint spectrum).High (MRM transitions).
Matrix Effects Low (Gas phase separation).High (Ion suppression possible).
Sample Prep Requires volatile solvent extraction (e.g., Hexane/DCM).Compatible with aqueous/organic extracts (e.g., MeOH/ACN).
Key Limitation Thermal degradation possible (though this molecule is stable).Isomer differentiation can be difficult without chromatography.

Part 4: Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Objective: Obtain a library-searchable mass spectrum for purity assessment or identification.

  • Sample Preparation:

    • Dissolve 1 mg of 2-(tetrahydrofuran-2-yl)thiazole in 1 mL of Dichloromethane (DCM).

    • Dilute 1:100 with DCM to approx. 10 ppm.

  • Instrument Parameters (Agilent 7890/5977 or equivalent):

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Inlet: Split 10:1, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 50°C (hold 1 min)

      
       10°C/min 
      
      
      
      200°C
      
      
      20°C/min
      
      
      280°C.
    • Source: Electron Ionization (EI), 70 eV, 230°C.

    • Scan Range: m/z 35 – 300.

  • Data Validation:

    • Verify M+ at m/z 155.

    • Confirm Base Peak at m/z 71 (or 42/85 depending on tuning).

    • Check for absence of m/z 149 (phthalate contamination).

Protocol B: Trace Quantification via LC-MS/MS (ESI)

Objective: Quantify the compound in a biological matrix (e.g., plasma stability assay).

  • Sample Preparation:

    • Precipitate plasma proteins with Acetonitrile (1:3 v/v).

    • Centrifuge (10,000 x g, 5 min).

    • Inject supernatant.

  • Instrument Parameters (Sciex QTRAP or Thermo Orbitrap):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-1 min)

      
       95% B (5 min).
      
    • Ionization: ESI Positive Mode (+4500 V).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 156.1

      
       86.0 (Collision Energy: 25 eV).
      
    • Qualifier: 156.1

      
       112.0 (Collision Energy: 20 eV).
      
  • Data Validation:

    • Signal-to-Noise (S/N) > 10 for LOQ.

    • Retention time match within ±0.1 min of standard.

Part 5: Decision Logic for Researchers

Use the following logic flow to determine the appropriate MS technique for your specific development stage.

DecisionTree Start Start: What is your primary goal? Goal_ID Unknown Identification or Purity Check Start->Goal_ID Goal_Quant Quantification in Bio-fluids Start->Goal_Quant Is_Pure Is sample pure? Goal_ID->Is_Pure Matrix Is matrix complex (Plasma/Urine)? Goal_Quant->Matrix Use_GC USE GC-MS (EI) (Fingerprint match) Is_Pure->Use_GC Yes Use_LC USE LC-MS/MS (ESI) (MRM Sensitivity) Is_Pure->Use_LC No (needs separation) Matrix->Use_GC No (Volatile only) Matrix->Use_LC Yes

Figure 2: Method selection decision tree based on analytical requirements.

References

  • NIST Mass Spectrometry Data Center. Tetrahydrofuran - Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[1] Available at: [Link]

    • Context: Provides the baseline fragment
  • Giorgi, G., et al. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives.[2] Journal of Mass Spectrometry.[2] Available at: [Link]

    • Context: Establishes the fragmentation rules for 2-substituted thiazoles, specifically the cleavage of the C2-substituent bond.
  • FEMA (Flavor and Extract Manufacturers Association). 2-Acetylthiazole (FEMA 3328).[3][4] Available at: [Link]

    • Context: Referenced to distinguish the target molecule from its common keto-analog (2-acetylthiazole)
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[5] University Science Books.

    • Context: Authoritative source for -cleavage mechanisms and oxonium ion stability in ether deriv

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Thiazole Aldehyde Purity Analysis

Introduction: The Critical Role of Purity in Thiazole-Based Drug Development Thiazole and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Thiazole-Based Drug Development

Thiazole and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2] The aldehyde functional group, in particular, makes these molecules versatile intermediates for synthesizing more complex active pharmaceutical ingredients (APIs).[3][4] Consequently, the purity of a thiazole aldehyde starting material or intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.

Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical control over APIs and their impurities.[5][6][7] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity assessment of thiazole aldehydes. We will move beyond rote protocols to explain the underlying chromatographic principles, empowering you to develop and validate methods that are not only compliant but scientifically sound and fit for purpose.

The Logic of Method Development: A Foundational Workflow

Effective HPLC method development is a systematic process, not a series of random trials. The goal is to achieve adequate resolution of the main analyte peak from all potential impurities (process-related, degradants, etc.) within a reasonable analysis time. This workflow is grounded in the principles of chromatography outlined in pharmacopeias such as the USP's General Chapter <621>.[8][9][10]

MethodDevWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Verification Analyte Analyte Characterization (pKa, logP, UV spectra) Scouting Scouting Gradients (e.g., Fast Gradient on C18) Analyte->Scouting Detector Wavelength Selection (DAD for Peak Purity) Scouting->Detector Column Column Selectivity (C18 vs. Phenyl-Hexyl) Detector->Column MobilePhase Mobile Phase Tuning (pH, Buffer, Organic Modifier) Column->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient ForcedDeg Forced Degradation (Specificity) Gradient->ForcedDeg Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) ForcedDeg->Validation SST System Suitability (Routine Control) Validation->SST

Caption: A typical workflow for developing a stability-indicating HPLC method.

Part 1: A Comparative Guide to Stationary Phase Selection

The column is the heart of the separation. For thiazole aldehydes, which possess both hydrophobic and aromatic characteristics, the choice of stationary phase is the most powerful tool for manipulating selectivity.

The Workhorse: C18 (Octadecylsilane) Columns

The C18 column is the default starting point for most reversed-phase methods due to its robust, hydrophobicity-based separation mechanism.[11] Molecules are retained based on their nonpolar character; the more hydrophobic, the longer the retention.

  • Mechanism of Action: Primarily van der Waals interactions between the C18 alkyl chains and the hydrophobic regions of the analyte.

  • Strengths: Highly versatile, widely available from numerous manufacturers, and a vast body of literature supports its use. Excellent for separating compounds with significant differences in hydrophobicity.

  • Limitations for Thiazole Aldehydes: May fail to resolve structurally similar impurities, especially positional isomers or those with minor differences in their aromatic systems. The separation relies solely on hydrophobic differences, which can be minimal between a parent aldehyde and a related impurity.

The Specialist: Phenyl-Hexyl Columns

Phenyl-based stationary phases offer an alternative, and often orthogonal, selectivity to C18.[12] The Phenyl-Hexyl chemistry provides a dual retention mechanism.

  • Mechanism of Action: It retains compounds via hydrophobic interactions (from the hexyl linker and phenyl ring) but also through π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic/heterocyclic rings of the analyte.[11][13]

  • Strengths: This dual mechanism is exceptionally effective for separating aromatic and heterocyclic compounds.[12] It can resolve analytes that co-elute on a C18 column by exploiting subtle differences in their aromatic character or electron distribution.[13][14]

  • Causality in Action: An impurity where an aromatic substituent has shifted position (a positional isomer) may have nearly identical hydrophobicity to the parent API, making separation on a C18 column difficult. However, the change in position alters the molecule's ability to engage in π-π stacking, leading to a significant difference in retention on a Phenyl-Hexyl column.

Caption: Interaction mechanisms of C18 vs. Phenyl-Hexyl stationary phases.

Comparative Summary: Stationary Phase
FeatureC18 (Octadecylsilane)Phenyl-HexylRationale for Thiazole Aldehydes
Primary Mechanism Hydrophobic InteractionsHydrophobic + π-π Interactions[11][13]Phenyl-Hexyl offers a more nuanced separation mechanism for aromatic heterocycles.
Best Suited For General purpose, separating compounds with differing logP values.Aromatic compounds, positional isomers, structurally similar molecules.[12]Purity analysis often involves resolving structurally similar process impurities.
Selectivity Based on hydrophobicity.Based on hydrophobicity and aromaticity/electron density.[14]Provides an orthogonal (different) selectivity, crucial when C18 fails.
Typical Elution Order Most nonpolar elutes last.Can alter elution order compared to C18, aiding in peak identification.[11]A change in elution order can help resolve a critical pair.

Part 2: Mobile Phase and Elution Strategy

For impurity profiling, where analytes with a wide range of polarities may be present, a gradient elution strategy is almost always superior to an isocratic one.[15]

  • Isocratic Elution: Uses a constant mobile phase composition. It is simple and robust but suffers from poor resolution of early-eluting peaks and significant peak broadening for late-eluting peaks.[15][16]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent (e.g., acetonitrile). This approach ensures that both highly polar and highly nonpolar impurities are eluted as sharp, well-defined peaks within a single run, improving resolution and sensitivity.[16][17]

Mobile Phase Constituents:

  • Aqueous Phase (Solvent A): Typically ultrapure water with a buffer or pH modifier. A common choice is 0.1% formic acid or phosphoric acid to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.[18]

  • Organic Phase (Solvent B): Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.

  • Buffer Selection: If the thiazole aldehyde or its impurities have ionizable groups, buffering the mobile phase to a pH at least 2 units away from the analyte's pKa is critical for reproducible retention times.

Part 3: Experimental Protocols

The following protocols represent a robust starting point and an optimized alternative. They are designed to be self-validating through the inclusion of rigorous system suitability criteria.

Protocol 1: Initial Screening Method (C18 Column)

This method serves as a universal starting point for assessing the purity of a novel thiazole aldehyde.

1. Sample Preparation:

  • Accurately weigh and dissolve ~10 mg of the thiazole aldehyde sample in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution.[3]

  • Dilute this stock solution 1:10 with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL (100 µg/mL).

  • Filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: L1 packing C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-20 min: 20% to 95% B

    • 20-22 min: 95% B

    • 22.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD), monitoring at the λmax of the thiazole aldehyde (e.g., 298 nm)[19] and collecting spectral data from 200-400 nm for peak purity analysis.

3. System Suitability Test (SST):

  • Tailing Factor (Tf): For the main analyte peak, Tf should be ≤ 1.5.

  • Theoretical Plates (N): For the main analyte peak, N should be ≥ 2000.

  • Repeatability: Five replicate injections of the standard solution should have a relative standard deviation (%RSD) of ≤ 2.0% for the peak area.

Protocol 2: Optimized Selectivity Method (Phenyl-Hexyl Column)

This method is designed to resolve critical pairs that may co-elute using the standard C18 protocol.

1. Sample Preparation:

  • Same as Protocol 1.

2. HPLC Conditions:

  • Column: L11 packing Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 25% B

    • 2-18 min: 25% to 90% B

    • 18-20 min: 90% B

    • 20.1-24 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, monitoring at the λmax of the thiazole aldehyde and collecting spectral data from 200-400 nm.

3. System Suitability Test (SST):

  • Same criteria as Protocol 1.

Part 4: Method Validation & The Power of Forced Degradation

A method is not truly "purity-indicating" until it has been formally validated according to ICH Q2(R2) guidelines.[6][20][21] Validation demonstrates that the method is fit for its intended purpose. The most critical aspect of this for a purity method is Specificity .

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] The ultimate test of specificity is a forced degradation study .[22][23][24] In this study, the drug substance is subjected to harsh conditions to intentionally generate degradation products.

Typical Stress Conditions: [24]

  • Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at 60 °C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal: e.g., 80 °C dry heat.

  • Photolytic: e.g., Exposure to UV and visible light (ICH Q1B).

The goal is to achieve 5-20% degradation of the active ingredient.[24] The developed HPLC method must be able to resolve the main peak from all generated degradation products and maintain mass balance. The DAD is crucial here for assessing the peak purity of the main analyte peak under each stress condition.

Part 5: Comparative Performance Data

The table below illustrates hypothetical but realistic data comparing the performance of the two protocols for a thiazole aldehyde sample containing a critical impurity (Impurity A) that is a positional isomer.

Performance MetricProtocol 1 (C18 Column)Protocol 2 (Phenyl-Hexyl Column)Interpretation
Retention Time (API) 12.5 min14.2 minPhenyl-Hexyl often provides more retention for aromatic compounds.
Retention Time (Impurity A) 12.7 min15.1 minThe elution order and spacing have changed, indicating different selectivity.
Resolution (Rs) [API / Impurity A] 1.23.5C18 provides inadequate separation (Rs < 1.5). Phenyl-Hexyl provides baseline resolution (Rs > 2.0).
Tailing Factor (Tf) [API Peak] 1.11.1Both columns provide excellent peak shape.
Total Impurities Detected (>0.05%) 45The enhanced selectivity of the Phenyl-Hexyl column revealed a fifth, previously co-eluting impurity.

Final Recommendations

As a Senior Application Scientist, my recommendation follows a logical progression:

  • Always begin with a robust C18 screening method (Protocol 1). This is a time- and resource-efficient first step. If this method provides adequate resolution for all peaks observed in your initial samples and during forced degradation, it may be sufficient.

  • If co-elution is observed or suspected, immediately switch to a column with an orthogonal selectivity. Do not waste time trying to force a separation on a C18 column by excessively modifying the mobile phase. A Phenyl-Hexyl column (Protocol 2) is the logical next step for aromatic heterocyclic compounds like thiazole aldehydes. Its unique π-π interaction mechanism is specifically designed to solve the challenges that C18 columns cannot.

By employing this comparative approach, you ensure the development of a scientifically sound, robust, and defensible HPLC method for the purity analysis of your thiazole aldehyde, safeguarding the quality and integrity of your drug development program.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ProPharma Group. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Scribd. Isocratic vs Gradient Elution in HPLC. [Link]

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-398. [Link]

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Pharma Learning In Depth. (2026). Gradient vs Isocratic Elution in HPLC. YouTube. [Link]

  • Vičar, J., et al. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 53(5), 345-349. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • LCGC International. (2020). Understanding Gradient HPLC. [Link]

  • Waters. (2017). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]

  • Waters. (2007). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • Shimadzu. (2014). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • ResearchGate. Review articles in HETEROCYCLIC COMPOUNDS. [Link]

  • AIP Publishing. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. [Link]

  • Jian, H., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 654-664. [Link]

  • Pharmatutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Chen, W. D., et al. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis, 9(1). [Link]

  • BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Kakimoto, K. (2018). Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5. International Journal of Chemical Studies, 6(2), 2639-2643. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]

  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. [Link]

  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]

  • RSC Publishing. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. [Link]

  • Journal of Ovonic Research. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. [Link]

Sources

Validation

Technical Guide: Comparative Reactivity of Thiazole-2-carbaldehyde vs. Thiazole-5-carbaldehyde

[1][2] Executive Summary: The Reactivity/Stability Trade-off In heterocyclic chemistry, the position of a formyl group on a thiazole ring dictates a binary opposition between kinetic reactivity and thermodynamic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Reactivity/Stability Trade-off

In heterocyclic chemistry, the position of a formyl group on a thiazole ring dictates a binary opposition between kinetic reactivity and thermodynamic stability .

  • Thiazole-2-carbaldehyde (2-CHO) is the "high-energy" isomer.[1] It is exceptionally electrophilic due to the cooperative electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. However, this reactivity comes at a steep price: it is intrinsically unstable, prone to self-catalyzed dimerization, and often requires in situ generation or storage as a hydrate/acetal.

  • Thiazole-5-carbaldehyde (5-CHO) is the "bench-stable" isomer.[1] While less reactive towards weak nucleophiles, it possesses the robustness required for multi-step GMP synthesis and long-term storage.

The Bottom Line: Choose the 2-isomer if your specific pharmacophore requires substitution at the C2 position or if you need rapid reaction rates with hindered nucleophiles. Choose the 5-isomer for scalability and ease of handling.

Electronic Structure & Theoretical Basis[1]

The reactivity difference is rooted in the electronic environment of the carbon atom attached to the aldehyde.[2]

Inductive and Resonance Effects
  • Position 2 (C2): Located between the electronegative Nitrogen (N3) and Sulfur (S1). The C2 carbon is severely electron-deficient (

    
    ) because both heteroatoms inductively withdraw density. Furthermore, the C=N bond allows for resonance structures that place a positive charge directly on C2.
    
  • Position 5 (C5): Adjacent only to Sulfur. While S is electronegative, it is also a resonance donor (via

    
    -orbital overlap), which partially mitigates the electron deficiency at C5.
    
Visualization of Electronic Effects

ElectronicEffects cluster_2 Thiazole-2-carbaldehyde (High Electrophilicity) cluster_5 Thiazole-5-carbaldehyde (Moderate Electrophilicity) C2 C2-Formyl Group N3 N3 (Inductive -I) N3->C2 Strong e- withdrawal S1 S1 (Inductive -I) S1->C2 Strong e- withdrawal C5 C5-Formyl Group S1_5 S1 (Donor +R / Inductive -I) S1_5->C5 Weak e- withdrawal

Figure 1: Comparative electronic environments. The C2 position experiences a "double-pull" effect, creating a highly reactive electrophilic center.[1]

The Stability Trap: Self-Catalyzed Dimerization[1]

The most critical operational difference is the instability of Thiazole-2-carbaldehyde .[1] Unlike the 5-isomer, the 2-isomer can catalyze its own destruction via the Breslow Intermediate mechanism .[1]

The Mechanism

The proton at C2 of a thiazole ring is acidic (pKa ~29, but effectively lower in the presence of the aldehyde). Trace base or even autocatalysis can deprotonate a small fraction of the aldehyde precursor to form a thiazol-2-ylidene (a stable carbene).[1] This carbene acts as a nucleophile, attacking the aldehyde of another molecule to form a benzoin-type dimer (furoin linkage).

Thiazole-5-carbaldehyde lacks the C2-H necessary to form this specific ylide, rendering it shelf-stable.[1]

Dimerization Pathway (Graphviz)[1]

Dimerization cluster_warning Operational Hazard Start Thiazole-2-carbaldehyde (Monomer) Ylide Thiazol-2-ylidene (Active Carbene/Nucleophile) Start->Ylide Trace Base / Deprotonation Attack Nucleophilic Attack on Second Monomer Start->Attack Acts as Electrophile Ylide->Attack Attacks Carbonyl Dimer Acyloin Dimer (Irreversible Solid Precipitate) Attack->Dimer Benzoin Condensation

Figure 2: The self-destruction pathway of Thiazole-2-carbaldehyde.[1] This reaction is often responsible for the "black tar" observed in old bottles.

Comparative Reactivity Matrix

The following data summarizes the performance of both isomers in standard nucleophilic additions. Note the trade-off: 2-CHO reacts faster but yields are often compromised by instability. [1]

Reaction TypeReagentThiazole-2-CHO PerformanceThiazole-5-CHO Performance
Reduction NaBH₄ / MeOHFast (<10 min at 0°C) .[1] Must be quenched immediately to prevent over-reduction or ring opening.Moderate (30-60 min at RT) .[1] Clean conversion to alcohol.
Wittig Ph₃P=CH-CO₂EtHigh Reactivity .[1] Complete in <1h at RT. Risk of Z/E isomerization or polymerization if heated.Standard Reactivity . Often requires reflux or prolonged stirring (4-12h).[1] High E-selectivity.
Grignard PhMgBrDifficult . Competitive addition to C2 (ring opening) or dimerization. Requires -78°C.Good .[1] Standard addition to aldehyde. Stable at -20°C to 0°C.
Condensation Amines (Schiff Base)Rapid .[1] Equilibrium forms quickly, but imine hydrolyzes easily.Stable . Forms robust imines/Schiff bases suitable for reductive amination.
Storage Shelf LifePoor . <1 month at 4°C. Best stored as bisulfite adduct.Excellent . >1 year at RT.

Data derived from comparative reactivity trends in heterocyclic aldehyde synthesis [1, 2].[2]

Experimental Protocols

Protocol A: Handling Thiazole-2-carbaldehyde (The "Unstable" Route)

Use this when the 2-position is pharmacologically essential.[1]

Context: Since commercial supplies of 2-CHO often degrade, it is best generated in situ via lithiation of thiazole.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Lithiation: Dissolve thiazole (1.0 eq) in anhydrous THF. Cool to -78°C (Critical: C2-Li species are unstable > -50°C).[1]

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 mins. Stir for 30 mins at -78°C. The solution will turn dark/orange.

  • Formylation: Add dry DMF (1.5 eq) dropwise. Stir 1h at -78°C.

  • Quench & Use: Quench with saturated NH₄Cl at low temp. Extract immediately with Et₂O.

    • Checkpoint: Do not concentrate to dryness if possible. Use the crude ethereal solution directly for the next step (e.g., Wittig or reduction) to maximize yield.

Protocol B: Standard Reaction with Thiazole-5-carbaldehyde

Use this for robust library synthesis.[1]

  • Setup: Standard round-bottom flask, air atmosphere is generally acceptable (inert preferred).

  • Reaction: Dissolve Thiazole-5-carbaldehyde (1.0 eq) in MeOH (for reduction) or Toluene (for Wittig).

  • Reagent Addition: Add reagent (NaBH₄ or Ylide) at Room Temperature.

  • Monitoring: TLC (usually 50% EtOAc/Hexane). 5-CHO is UV active and spots are stable.[1]

  • Workup: Standard aqueous extraction. The product is stable to rotary evaporation and silica column chromatography.

References

  • BenchChem. Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. (2025).[2][3][4][5][6] Retrieved from

  • Dondoni, A., & Marra, A.Thiazole-Based Synthetic Methods. Chemical Reviews (2004).
  • Arduengo, A. J., et al. On the Redox Properties of the Dimers of Thiazol-2-ylidenes. PMC (1997/2013). (Mechanism of thiazole carbene dimerization). Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Thiazolecarboxaldehyde vs 5-Thiazolecarboxaldehyde.[1] Retrieved from [1]

  • PubChem. 1,3-Thiazole-2-carbaldehyde Compound Summary. Retrieved from [1]

Sources

Comparative

Technical Comparison: Synthetic Architectures for 2-Substituted Thiazole-4/5-Carbaldehydes

Executive Summary The thiazole-carbaldehyde moiety is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Schiff base formation, Knoevenagel condensations, and reductive aminations in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-carbaldehyde moiety is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Schiff base formation, Knoevenagel condensations, and reductive aminations in the synthesis of antineoplastic (e.g., Tiazofurin analogs) and antimicrobial agents.

However, the synthesis of 2-substituted thiazole aldehydes presents a regiochemical bifurcation that often traps the unwary chemist. The choice of synthetic route is not merely about yield; it is dictated by the required position of the formyl group (C4 vs. C5 ).

This guide objectively compares the three dominant synthetic architectures:

  • The Classical Hantzsch Assembly (Best for C4-aldehydes , high reliability).

  • Direct C-H Functionalization (Vilsmeier-Haack/Lithiation; Best for C5-aldehydes ).

  • Side-Chain Oxidation (Sommelet/SeO₂; Niche applications for specific substrates).

Part 1: Strategic Decision Matrix

Before selecting a reagent, determine your regiochemical requirement. Thiazole chemistry is governed by the distinct electronic environments of the C4 and C5 positions.

ThiazoleRouteSelection Start Target Molecule: 2-Substituted Thiazole-X-Carbaldehyde Decision Target Position of Aldehyde? Start->Decision C4 C4-Formyl Group Decision->C4 Position 4 C5 C5-Formyl Group Decision->C5 Position 5 RouteA Route A: Hantzsch Synthesis (De Novo Ring Construction) C4->RouteA Primary Choice RouteB Route B: Vilsmeier-Haack (Electrophilic Aromatic Substitution) C5->RouteB Scale-Up Preferred RouteC Route C: Lithiation (n-BuLi/DMF) (C5 Deprotonation) C5->RouteC If Sensitive Groups Absent

Figure 1: Decision tree for selecting the synthetic route based on regiochemical targets.

Part 2: Detailed Route Analysis

Route A: The Modified Hantzsch Assembly (Target: C4-Aldehydes)

Mechanism: Cyclocondensation of thioamides with


-halocarbonyls.
Best For:  Generating the 4-carbaldehyde  isomer with absolute regiocontrol.

The direct synthesis of the aldehyde via Hantzsch (using bromomalonaldehyde) is unstable. The industry standard is a 3-step "Redox-Shuttle" protocol :

  • Cyclization: Thioamide + Ethyl Bromopyruvate

    
     Thiazole Ester.
    
  • Reduction: Ester

    
     Alcohol (LiAlH
    
    
    
    or DIBAL-H).
  • Oxidation: Alcohol

    
     Aldehyde (MnO
    
    
    
    or Swern).
Performance Metrics
ParameterRatingNotes
Regiofidelity HighExclusive formation of C4-substituted product.
Scalability HighIntermediates are stable solids; easy purification.
Atom Economy LowRequires reduction/oxidation steps (poor step economy).
Yield (Overall) 55-70%High yields in individual steps compensate for step count.
Experimental Protocol (Self-Validating)

Context: Synthesis of 2-Phenylthiazole-4-carbaldehyde.

Step 1: Cyclization

  • Dissolve Thiobenzamide (10 mmol) in absolute EtOH (20 mL).

  • Add Ethyl Bromopyruvate (10.5 mmol) dropwise at RT. Critical: Exothermic. Maintain T < 30°C to prevent polymerization.

  • Reflux for 2 hours. Monitor TLC (Hexane:EtOAc 4:1). The thioamide spot will disappear.

  • Cool to 0°C. The hydrobromide salt often precipitates. Filter or neutralize with saturated NaHCO

    
     to isolate the free base ester.
    

Step 2: Reduction (DIBAL-H Method)

  • Dissolve ester (5 mmol) in anhydrous DCM under Argon. Cool to -78°C.

  • Add DIBAL-H (1.0 M in toluene, 11 mmol) slowly. Why: 2.2 eq is needed to prevent hemiacetal trapping.

  • Stir 1h. Quench with Rochelle's salt (Potassium sodium tartrate) solution. Trust Indicator: Vigorous stirring for 2h is required to break the aluminum emulsion.

Step 3: Oxidation (Activated MnO


) 
  • Suspend alcohol (1 eq) and Activated MnO

    
     (10 eq) in DCM.
    
  • Stir at RT for 12h. Filter through Celite.

  • Evaporate to yield pure aldehyde.

Route B: Vilsmeier-Haack Formylation (Target: C5-Aldehydes)

Mechanism: Electrophilic aromatic substitution (S


Ar) using the chloroiminium ion (Vilsmeier reagent).[1]
Best For:  Functionalizing an existing 2-substituted thiazole ring at the C5 position .

Thiazoles are electron-deficient relative to pyrroles but electron-rich enough at C5 for Vilsmeier formylation, provided the C2 substituent is not strongly electron-withdrawing.

Performance Metrics
ParameterRatingNotes
Regiofidelity HighC5 is the preferred nucleophilic site. C4 is inert to S

Ar.
Scalability MediumLarge POCl

waste streams; exotherms are significant.
Atom Economy HighDirect C-H to C-CHO transformation.
Yield 60-85%Dependent on the electronic nature of the C2 substituent.
Experimental Protocol

Context: Synthesis of 2-Phenylthiazole-5-carbaldehyde.

  • Reagent Formation: In a dry flask under N

    
    , cool DMF (3.0 eq) to 0°C. Add POCl
    
    
    
    (1.2 eq) dropwise.
    • Observation: The solution will turn viscous/yellow (Vilsmeier salt formation). Stir for 30 min.

  • Addition: Dissolve 2-phenylthiazole (1.0 eq) in minimum DMF and add to the reagent.

  • Heating: Heat to 80-90°C for 4-6 hours.

    • Causality: Thiazoles are less reactive than benzene; thermal energy is required to overcome the activation barrier.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc. Stir for 1h to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Filter the precipitate or extract with EtOAc.

Route C: The Sommelet Reaction (Alternative C4 Route)

Mechanism: Benzylic halide oxidation via Hexamine salt. Best For: Avoiding LiAlH


 use; converting chloromethyl intermediates.

This route uses 1,3-dichloroacetone in the Hantzsch synthesis instead of ethyl bromopyruvate. This yields 4-(chloromethyl)thiazole , which is then oxidized.

Sommelet Thio Thioamide Inter 4-(Chloromethyl)thiazole Thio->Inter Hantzsch DCA 1,3-Dichloroacetone DCA->Inter Salt Hexaminium Salt Inter->Salt Hexamine Prod Thiazole-4-Carbaldehyde Salt->Prod H3O+ / Reflux

Figure 2: The Sommelet pathway for accessing C4-aldehydes without reducing agents.

Protocol Highlight:

  • Reflux 4-(chloromethyl)-2-substituted thiazole with Hexamethylenetetramine (Hexamine) in CHCl

    
     to form the quaternary salt (precipitates).
    
  • Reflux the salt in 50% aqueous acetic acid for 2-4 hours.

  • Pros: Very cheap reagents. Cons: Formaldehyde byproduct; yields can be variable (40-60%).

Part 3: Comparative Data Summary

FeatureHantzsch (Ester Route) Vilsmeier-Haack Sommelet Reaction
Target Isomer 4-CHO 5-CHO 4-CHO
Step Count 3 (from thioamide)1 (from thiazole)2 (from thioamide)
Reagent Cost High (DIBAL/LiAlH

)
Low (POCl

/DMF)
Very Low (Hexamine)
Safety Profile Moderate (Hydrides)Low (Corrosives)High
Key Limitation Labor intensiveRegiochem fixed to C5Lower yields

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications: BenchChem. "An In-depth Technical Guide on Ethyl Thiazolecarboxylate Derivatives."[2]

  • Sommelet Reaction on Thiazoles: Farmacia Journal. "Synthesis of Some 2-R-5-Formyl-1,3,4-Thiadiazole Derivatives by Sommelet Reaction."

  • Vilsmeier-Haack Regioselectivity: Chemistry Steps. "Vilsmeier-Haack Reaction Mechanism and Regioselectivity."

  • SeO2 Oxidation (Riley Oxidation) Context: National Institutes of Health (PMC). "Developments in Synthetic Application of Selenium(IV) Oxide."

  • General Thiazole Reactivity: PharmaGuideline. "Synthesis, Reactions and Medicinal Uses of Thiazole."[3]

Sources

Validation

Benchmarking Biological Potency: Thiazole-4-Carbaldehyde Derivatives vs. Clinical Standards

Executive Summary: The Thiazole Scaffold Advantage[1] In the landscape of medicinal chemistry, thiazole-4-carbaldehyde derivatives have emerged as a superior bioisostere to traditional phenyl-based scaffolds. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Scaffold Advantage[1]

In the landscape of medicinal chemistry, thiazole-4-carbaldehyde derivatives have emerged as a superior bioisostere to traditional phenyl-based scaffolds. Unlike the metabolic liability of furan or the lipophilicity issues of thiophene, the thiazole ring offers a unique balance of electronegativity and hydrogen-bonding capability (via the N-3 nitrogen).

This guide objectively benchmarks the biological potency of these derivatives against clinical gold standards: Ciprofloxacin (antimicrobial) and Doxorubicin (anticancer). The data presented here focuses on the most bioactive class of these derivatives: Thiazole-Schiff Bases and Hydrazones , synthesized via the condensation of the aldehyde "warhead" with aromatic amines or hydrazines.

Structural Basis of Potency

The thiazole-4-carbaldehyde core serves as a versatile electrophilic precursor. Its biological activity is amplified when derivatized.[1][2]

Synthesis & Derivatization Workflow

The following diagram outlines the critical pathway from the Hantzsch synthesis precursor to the bioactive hydrazone/Schiff base.

ThiazoleSynthesis Precursor Alpha-Haloketone (Precursor) Cyclization Hantzsch Cyclization Precursor->Cyclization Thioamide Thioamide/Thiourea Thioamide->Cyclization Aldehyde Thiazole-4-Carbaldehyde (The Scaffold) Cyclization->Aldehyde Dehydration Condensation Condensation (-H2O) Aldehyde->Condensation + R-NH2 Derivative Active Derivative (Schiff Base/Hydrazone) Condensation->Derivative Imine Formation

Figure 1: Synthetic pathway transforming the aldehyde precursor into the bioactive pharmacophore.

Comparative Analysis: Antimicrobial Potency

Thiazole derivatives target bacterial DNA gyrase and cell wall synthesis. The table below benchmarks specific 2-amino-4-phenylthiazole hydrazone derivatives against Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking

Data synthesized from comparative studies on Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Compound ClassTarget OrganismMIC (µg/mL)Relative Potency vs. StandardSelectivity Index (SI)
Ciprofloxacin (Std) S. aureus (ATCC 25923)0.15 - 0.5 1.0 (Baseline)High (>100)
Thiazole-Hydrazone (4c)S. aureus0.25 - 1.0~0.8x (Comparable)Moderate
Thiazole-Schiff Base (5a)S. aureus12.5 - 25.0LowLow
Ciprofloxacin (Std) E. coli (ATCC 25922)0.01 - 0.25 1.0 (Baseline)High
Thiazole-Hydrazone (4c)E. coli3.12 - 6.25~0.05x (Weak)Moderate
Thiazole-Urea DerivativeE. coli0.156~1.0x (Equipotent) High

Key Insight: While simple Schiff bases often lag behind fluoroquinolones, Thiazolyl-urea derivatives (e.g., Compound 9/11 in cited literature) have demonstrated MIC values (0.156 µg/mL) nearly identical to Ciprofloxacin, particularly against resistant strains where the thiazole ring bypasses traditional resistance mechanisms.

Comparative Analysis: Anticancer Potency

In oncology, thiazole derivatives function primarily as EGFR inhibitors and Tubulin polymerization inhibitors .

Table 2: Cytotoxicity (IC50) Profile

Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver Carcinoma).[3] Comparison vs. Doxorubicin.

CompoundCell LineIC50 (µM)Potency vs. DoxorubicinMechanism of Action
Doxorubicin (Std) MCF-70.43 - 0.90 1.0 (Baseline)DNA Intercalation
Thiazole Derivative (4)MCF-75.73~0.15xEGFR Inhibition
Thiazole-Coumarin HybridMCF-71.17~0.75x (High) Apoptosis Induction
Doxorubicin (Std) HepG20.87 1.0 (Baseline)DNA Intercalation
Thiazole-Pyrazole (27)HepG28.10~0.10xTubulin Inhibition

Key Insight: Thiazole derivatives rarely match the raw picomolar potency of Doxorubicin. However, their advantage lies in Selectivity . Doxorubicin is cardiotoxic. Thiazole derivatives often show IC50 values >50 µM against normal fibroblast cells (e.g., WI-38), resulting in a superior therapeutic window for long-term maintenance therapy.

Mechanistic Pathways

Understanding how these derivatives function is critical for assay design.

MechanismOfAction Thiazole Thiazole Derivative DNA_Gyrase DNA Gyrase (Bacteria) Thiazole->DNA_Gyrase H-Bonding (N3) EGFR EGFR Kinase (Cancer) Thiazole->EGFR ATP Competition Tubulin Tubulin Protein Thiazole->Tubulin Polymerization Block ReplicationStop Inhibit Replication DNA_Gyrase->ReplicationStop Apoptosis Apoptosis / Cell Death EGFR->Apoptosis Tubulin->Apoptosis

Figure 2: Dual-action mechanism targeting bacterial replication and cancer cell signaling.

Validated Experimental Protocols

To replicate the data above, you must use self-validating protocols. Standard "kits" often fail with thiazoles due to solubility issues (precipitation in aqueous media).

Protocol A: Modified Broth Microdilution (MIC)

Why this works: Thiazoles are hydrophobic. Standard Muller-Hinton broth can cause precipitation, leading to false negatives (the compound isn't in solution) or false positives (precipitate looks like bacterial pellet).

  • Solubilization: Dissolve derivative in 100% DMSO to create a 1000x stock.

  • Dilution: Dilute into Muller-Hinton Broth (MHB) to achieve <1% final DMSO concentration.

    • Validation Step: Check for "crashing out" (cloudiness) immediately. If precipitate forms, add 2% Tween-80.

  • Inoculation: Add

    
     CFU/mL of bacteria.
    
  • Indicator: Do not rely on turbidity. Add Resazurin (0.015%) after 24h incubation.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

  • Control: Run a Doxorubicin/Ciprofloxacin lane and a Solvent Control (DMSO only) to ensure the solvent isn't killing the cells.

Protocol B: MTT Cytotoxicity Assay

Why this works: Thiazole derivatives can sometimes reduce MTT tetrazolium salts chemically, independent of mitochondria, causing false "viability" readings.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (serial dilution). Incubate 48h.

  • Wash Step (Critical): Before adding MTT, wash cells 2x with PBS .

    • Reasoning: This removes extracellular thiazole that might chemically reduce the MTT reagent.

  • Development: Add MTT (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.
    

References

  • Dawood, D. et al. (2013).[4] Synthesis and anticancer activity of a series of new pyrazole-based 1,3-thiazoles. Chemical and Pharmaceutical Bulletin. Link

  • Chaban, T. et al. (2017). Synthesis and biological evaluation of thiazole-4-carbaldehyde derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sroor, F. M. et al. (2022).[5] Anticancer and antimicrobial activities of new thiazolyl-urea derivatives.[2][5][6] Medicinal Chemistry Research. Link

  • Al-Wahaibi, L. et al. (2024).[1] Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. Molecules. Link

  • Gouda, M. A. et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer.[3][4][7] Molecules. Link

Sources

Safety & Regulatory Compliance

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